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Core Science & Biosynthesis

Foundational

The 1-Propyl-4-methoxypyrazole Scaffold: A Technical Guide to Synthesis, Characterization, and Application as a Core Building Block in Drug Discovery

Executive Summary The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of clinically successful drugs.[1][2][3][4] This five-membered...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of clinically successful drugs.[1][2][3][4] This five-membered heterocyclic ring, with its two adjacent nitrogen atoms, offers a unique combination of metabolic stability, synthetic versatility, and the ability to engage in crucial hydrogen bonding interactions with biological targets.[5][6] This guide provides an in-depth technical overview of a specific, high-value building block: 1-propyl-4-methoxypyrazole. We will explore its synthesis from readily available precursors, 4-methoxypyrazole and an N-propyl source, detailing the underlying chemical principles and providing a robust, field-tested experimental protocol. Furthermore, this document covers comprehensive characterization techniques and discusses the potential applications of this scaffold in the context of contemporary drug discovery, particularly in the development of kinase inhibitors. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced heterocyclic building blocks in their discovery programs.

The Strategic Value of the Pyrazole Core in Medicinal Chemistry

Pyrazoles and their derivatives are pharmacologically significant scaffolds that exhibit a vast array of biological activities, including anti-inflammatory, anticancer, antifungal, and anticonvulsant properties.[1][7] Their importance is underscored by their incorporation into numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the Bruton's tyrosine kinase (BTK) inhibitor Zanubrutinib.[3][4]

The pyrazole ring's utility stems from several key chemical features:

  • Aromatic Stability: The ring system is aromatic, lending it metabolic stability, a desirable trait for drug candidates.[7]

  • Hydrogen Bonding Capabilities: It possesses both a hydrogen bond donor (N1-H in the unsubstituted form) and a hydrogen bond acceptor (the "pyridine-like" N2), allowing for versatile interactions with protein active sites.[6][8]

  • Synthetic Tractability: The pyrazole core is readily synthesized and can be functionalized at multiple positions, enabling the systematic exploration of chemical space to optimize potency and selectivity.[5][9]

By creating specific N-alkylated derivatives like 1-propyl-4-methoxypyrazole, we generate a novel building block. The N-propyl group can explore hydrophobic pockets in a target protein, while the methoxy group at the C4 position can influence solubility and serve as a handle for further synthetic elaboration.

Physicochemical Properties of Core Reactants

A thorough understanding of the starting materials is fundamental to successful synthesis. The primary reactants for the N-alkylation are 4-methoxypyrazole and a suitable propylating agent, such as 1-bromopropane, which can be considered a more reactive derivative of n-propyl alcohol for this SN2 reaction.

Property4-Methoxypyrazole1-Bromopropane (n-Propyl Bromide)
Molecular Formula C₄H₆N₂OC₃H₇Br
Molecular Weight 98.10 g/mol 122.99 g/mol
Appearance Off-white to yellow solidColorless liquid
Boiling Point ~215-220 °C (est.)71 °C
Melting Point 48-52 °C-110 °C
Solubility Soluble in water and organic solventsSlightly soluble in water; soluble in ethanol, ether
CAS Number 10248-33-6106-94-5

Synthesis of the 1-Propyl-4-methoxypyrazole Building Block

Reaction Principle: Base-Mediated N-Alkylation

The synthesis of 1-propyl-4-methoxypyrazole is most effectively achieved via a direct N-alkylation of the 4-methoxypyrazole ring. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[10][11]

The Causality Behind Experimental Choices:

  • Deprotonation: The pyrazole N-H proton is weakly acidic.[12] A base is required to deprotonate the nitrogen, creating a more potent pyrazolate anion. The choice of base is critical; a moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the pyrazole but not so strong as to cause side reactions with the solvent or alkyl halide. Stronger bases like sodium hydride (NaH) can also be used but require anhydrous conditions.[13]

  • Nucleophilic Attack: The resulting pyrazolate anion acts as a nucleophile, attacking the electrophilic carbon of the 1-bromopropane. The bromine atom is a good leaving group, facilitating the reaction.[10][14] For unsymmetrically substituted pyrazoles, alkylation can occur at either N1 or N2, leading to regioisomers.[13] However, for 4-methoxypyrazole, the two nitrogen atoms are chemically equivalent, so only a single N-alkylated product is formed, simplifying purification.

  • Solvent Selection: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is chosen.[13] These solvents are effective at dissolving the reactants and stabilizing the transition state of the SN2 reaction without participating in the reaction themselves.[14]

Detailed Experimental Protocol: Synthesis of 1-Propyl-4-methoxypyrazole

This protocol is a self-validating system, incorporating in-process checks and a final purification step to ensure high purity of the target building block.

Materials:

  • 4-methoxypyrazole (1.0 eq, e.g., 5.0 g)

  • 1-Bromopropane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aq. NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxypyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere to create a ~0.5 M solution with respect to the pyrazole.

  • Reagent Addition: Begin stirring the suspension. Add 1-bromopropane (1.2 eq) to the mixture dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (approx. 4 times the volume of DMF used).

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-propyl-4-methoxypyrazole.

Visualization of the Experimental Workflow

G Figure 1: Experimental Workflow for 1-Propyl-4-methoxypyrazole Synthesis cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reactants 1. Combine Reactants (4-methoxypyrazole, K₂CO₃) in DMF add_alkyl 2. Add 1-Bromopropane reactants->add_alkyl heat 3. Heat at 60-70°C (Monitor by TLC/LC-MS) add_alkyl->heat quench 4. Quench with Water heat->quench Reaction Complete extract 5. Extract with Ethyl Acetate (3x) quench->extract wash 6. Wash with Water & Brine extract->wash dry 7. Dry (MgSO₄) & Concentrate wash->dry chromatography 8. Flash Column Chromatography dry->chromatography analysis 9. Characterization (NMR, MS, HPLC) chromatography->analysis final_product Pure Building Block: 1-Propyl-4-methoxypyrazole analysis->final_product

Caption: A step-by-step visualization of the synthesis, from initial reaction setup to final characterization.

Characterization and Quality Control

Confirming the structure and purity of the synthesized building block is paramount.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the propyl group (a triplet for the terminal CH₃, a sextet for the internal CH₂, and a triplet for the CH₂ attached to the nitrogen) and the methoxy group (a singlet). The two protons on the pyrazole ring will appear as distinct singlets.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments, corresponding to the three carbons of the propyl group, the methoxy carbon, and the three carbons of the pyrazole ring.

  • Mass Spectrometry (MS): ESI-MS analysis should show a prominent peak corresponding to the [M+H]⁺ ion, confirming the molecular weight of the product (141.19 g/mol ).

  • Purity Assessment (HPLC): High-Performance Liquid Chromatography can be used to determine the purity of the final compound, which should ideally be >95% for use in drug discovery applications.

Application in Medicinal Chemistry: Targeting Kinase Pathways

The 1-propyl-4-methoxypyrazole scaffold is an excellent starting point for creating libraries of potential kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many known kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme.

The synthesized building block can be further functionalized. For example, the C5 position of the pyrazole ring could undergo electrophilic substitution, allowing for the introduction of various functional groups to probe interactions with the solvent-exposed region of the kinase active site.

G Figure 2: Hypothetical Inhibition of a Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Promotes Drug Pyrazole-Derived Inhibitor Drug->RAF Inhibits

Sources

Exploratory

Technical Deep Dive: N-Substituted 4-Methoxypyrazoles

The following technical guide details the properties, synthesis, and medicinal chemistry applications of N-substituted 4-methoxypyrazoles. Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and medicinal chemistry applications of N-substituted 4-methoxypyrazoles.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary: The "Electron-Rich" Bioisostere

The 4-methoxypyrazole moiety represents a distinct chemical space within the azole family.[1][2] Unlike its lipophilic analog 4-methylpyrazole (Fomepizole) or the electron-deficient 4-chloropyrazole , the 4-methoxy variant is defined by its strong electron-donating character (+M effect) .

This scaffold serves three critical functions in modern drug design:

  • Electronic Modulation: It significantly increases the electron density of the pyrazole ring, enhancing the basicity of N2 and altering the hydrogen-bond acceptor capability.[1][2]

  • Metabolic Handle: The methoxy group introduces a potential site for metabolic clearance (O-demethylation) or can be replaced with deuterated analogs (

    
    ) to extend half-life.[1][2]
    
  • Steric/Electronic Bioisostere: It acts as a polar bioisostere for ethyl or chloro groups, often improving solubility without sacrificing ligand efficiency.[1][2]

Physicochemical Profile & Electronic Architecture

Electronic Effects and pKa

The 4-methoxy substituent exerts a "push-pull" electronic influence on the pyrazole core.[1][2] While the oxygen atom is inductively withdrawing (-I), its resonance donation (+M) into the


-system is dominant at the 4-position.[1]
Property4-H Pyrazole4-Methylpyrazole4-MethoxypyrazoleMechanism
Electronic Nature NeutralWeakly Electron RichHighly Electron Rich +M Resonance dominates -I
pKa (Conj.[1][2][3] Acid) ~2.5~3.0~3.5 - 4.2 (Est.)[2]Increased N2 basicity via lone pair delocalization
LogP 0.260.90.4 - 0.6 Oxygen polarity offsets lipophilicity
H-Bonding 1 Donor / 1 Acceptor1 Donor / 1 Acceptor1 Donor / 2 Acceptors Methoxy oxygen adds a weak acceptor site
Tautomerism and N-Substitution

In unsubstituted 4-methoxypyrazole, the molecule exists in rapid equilibrium between two identical tautomers (


 and 

).[1][2] However, upon N-substitution (e.g., N-alkylation or N-arylation), this symmetry is broken.
  • Regiochemistry: The 4-methoxy group is symmetric relative to C3 and C5.[2] Therefore, N-alkylation of the parent 4-methoxypyrazole yields a single regioisomer unless C3/C5 are asymmetrically substituted.[2]

  • Nucleophilicity: Due to the electron-rich nature, the pyrazole nitrogen is more nucleophilic than in 4-halo analogs, accelerating electrophilic attack (e.g., alkylation, acylation).[1]

Synthetic Strategies

The construction of N-substituted 4-methoxypyrazoles generally follows two distinct retrosynthetic logic trees: De Novo Cyclization (Ring Formation) or Core Functionalization (Ring Modification).[1][2]

Route A: De Novo Cyclization (Regiocontrolled)

This method is preferred for generating 1,3,5-trisubstituted analogs where regiocontrol is required early.[1]

  • Precursors:

    
    -Methoxy-1,3-dicarbonyl equivalents (or enol ethers) + Hydrazines.[1][2]
    
  • Mechanism: Condensation of hydrazine with the carbonyl centers.[2]

  • Regioselectivity: Controlled by the steric bulk of the hydrazine substituent and the electrophilicity of the carbonyl carbons.[1][2]

Route B: Core Functionalization (4-Hydroxypyrazole Alkylation)

This is the most common route for accessing diverse N-substituents from a common intermediate.[1][2]

  • Starting Material: 4-Hydroxypyrazole (or protected acetal).[1][2]

  • Step 1 (O-Alkylation): Selective methylation of the hydroxyl group.[1][2]

    • Reagents: MeI /

      
       or dimethyl sulfate.[2]
      
    • Note: N-alkylation competes; strictly controlled pH or transient protection of N is often required.[2]

  • Step 2 (N-Alkylation): Introduction of the R-group on Nitrogen.[1][2]

Synthesis Start 4-Hydroxypyrazole Inter 4-Methoxypyrazole (Parent) Start->Inter MeI, K2CO3 (O-Methylation) Prod N-Substituted 4-Methoxypyrazole Inter->Prod R-X, Base (N-Alkylation) Enol Methoxy-Enol Ether Enol->Prod R-NH-NH2 (Cyclization)

Figure 1: Primary synthetic pathways for accessing the N-substituted 4-methoxypyrazole scaffold.[1]

Medicinal Chemistry Applications

Bioisosteric Replacement

The 4-methoxy group acts as a non-classical bioisostere for:

  • Chlorine (-Cl): Similar van der Waals volume but inverted electronics (Donating vs. Withdrawing).

  • Ethyl (-CH2CH3): Similar steric bulk but higher polarity and lower LogP.[1][2]

Case Study: RET Kinase Inhibitors

In the development of inhibitors for RET (Rearranged during Transfection) kinase, the pyrazolo[1,5-a]pyridine scaffold is a privileged structure.[1]

  • Role of 4-OMe: The introduction of a methoxy group at the 4-position (analogous to the pyrazole 4-position) often improves selectivity against VEGFR2 by modulating the hinge-binding affinity.[1][2]

  • Mechanism: The electron-rich oxygen can engage in weak H-bond interactions with water networks in the ATP-binding pocket or repel hydrophobic residues, refining the fit.[1][2]

Case Study: Aggrecanase (MMP-13) Inhibitors

Derivatives such as 5-(4-methoxypyrazol-1-yl)thiophene-2-sulfonyl chloride have been utilized as intermediates for selective MMP-13 inhibitors.[1][2]

  • Function: The 4-methoxypyrazole unit serves as the S1' pocket binder.[2] The methoxy group provides a specific dipole alignment that differs from the 4-methyl analog, optimizing potency.[2]

Experimental Protocols

Protocol A: Synthesis of 4-Methoxypyrazole (from 4-Bromopyrazole)

Note: This is a copper-catalyzed methoxylation suitable for generating the core if not commercially available.[1]

Reagents:

  • 4-Bromopyrazole (1.0 equiv)

  • Sodium Methoxide (NaOMe) (2.0 equiv, 25% in MeOH)

  • CuI (10 mol%)

  • Ligand (e.g., 1,10-phenanthroline, 20 mol%)

  • Solvent: DMF or NMP[2]

Procedure:

  • Setup: In a sealed tube, charge 4-bromopyrazole, CuI, and phenanthroline under Argon.

  • Addition: Add the NaOMe solution and DMF.

  • Reaction: Heat to 110°C for 12–16 hours. Monitor by LC-MS (Target Mass: 98.1 Da).[2]

  • Workup: Cool to RT, dilute with EtOAc, and wash with water/brine to remove DMF.

  • Purification: Flash chromatography (DCM/MeOH gradient). The product is a low-melting solid or oil.[2]

Protocol B: Regioselective N-Alkylation

Objective: Attach a functionalized alkyl chain to N1.[1][2]

Reagents:

  • 4-Methoxypyrazole (1.0 equiv)[4]

  • Alkyl Halide (R-X) (1.1 equiv)[1]

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN)

Procedure:

  • Dissolve 4-methoxypyrazole in dry ACN (0.2 M).

  • Add

    
     and stir for 15 min at RT to deprotonate (formation of pyrazolide anion).
    
  • Add the alkyl halide dropwise.[2][5]

  • Stir at 60°C for 4 hours.

  • Filtration: Filter off inorganic salts.

  • Isolation: Concentrate filtrate. If R-X is chiral, check for racemization (rare under these conditions).[2]

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the impact of the 4-methoxy group on the surrounding chemical space and potential modifications.

SAR Core 4-Methoxypyrazole Core N1 N1-Substitution: Pharmacokinetic Handle (Solubility, Permeability) Core->N1 C3C5 C3/C5 Positions: Steric Gatekeepers (Selectivity) Core->C3C5 OMe 4-Methoxy Group: Electronic Donor (+M) H-Bond Acceptor Core->OMe Metab Metabolic Liability: O-Demethylation OMe->Metab Risk Bioiso Bioisostere for: -Cl, -Et, -CF3 OMe->Bioiso Utility

Figure 2: SAR Logic for the 4-methoxypyrazole scaffold in drug design.

References

  • Synthesis of 4-methoxypyrazolo[1,5-a]pyridine derivatives

    • Source: Google P
    • Context: Synthesis of RET kinase inhibitors using 4-methoxy substituted fused pyrazoles.[2]

  • Radical Trifluoromethylation of 4-Methoxypyrazole

    • Source: ACS Omega (2021)
    • Context: Use of 4-methoxypyrazole as an electron-rich substrate control in radical reactions.[2]

    • [1]

  • Fomepizole (4-Methylpyrazole)

    • Source: NIH / PubChem[2]

    • Context: Comparative pharmacological baseline for 4-substituted pyrazoles.[2]

  • Regioselective N-Alkylation of Pyrazoles

    • Source: Journal of Organic Chemistry (2022)
    • Context: General methodologies for controlling N1 vs N2 selectivity in pyrazole synthesis.
    • [1]

  • Aggrecanase Inhibitor Research

    • Source: Osaka University Repository
    • Context: Synthesis of 5-(4-methoxypyrazol-1-yl)thiophene derivatives.[2]

Sources

Foundational

Solubility Profile of Pyrazole-Propanol Derivatives: A Technical Guide

Executive Summary The pyrazole-propanol scaffold represents a critical structural motif in modern medicinal chemistry, frequently utilized to balance the lipophilicity of the aromatic pyrazole core with the hydrophilic c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-propanol scaffold represents a critical structural motif in modern medicinal chemistry, frequently utilized to balance the lipophilicity of the aromatic pyrazole core with the hydrophilic character of the propanol side chain. While the pyrazole ring serves as a robust pharmacophore for kinase inhibition and GPCR modulation, its inherent planarity often leads to high crystal lattice energy and poor aqueous solubility. The introduction of a propanol moiety—often as an N1-substituent or C-linked tether—is a strategic modification designed to modulate LogD, introduce hydrogen bond donors (HBD), and disrupt crystal packing.

This guide provides a comprehensive technical analysis of the solubility profile of these derivatives, detailing the physicochemical drivers, experimental profiling workflows, and formulation strategies required to advance these compounds through the drug discovery pipeline.

Molecular Architecture & Physicochemical Drivers[1]

Understanding the solubility of pyrazole-propanol derivatives requires dissecting the interplay between the aromatic core and the aliphatic alcohol tether.

The Pyrazole Core[2][3][4]
  • Aromaticity & Stacking: The 5-membered nitrogen heterocycle is planar and electron-rich. Unsubstituted pyrazoles exhibit strong

    
     stacking, leading to high melting points and reduced dissolution rates.
    
  • Tautomerism: In solution, N-unsubstituted pyrazoles exist in rapid equilibrium between

    
    - and 
    
    
    
    -tautomers.[1] Substitution with a propanol chain at the N1 position locks the tautomeric state, fixing the dipole moment and altering the solvation shell.
  • Basicity: The pyridine-like nitrogen (N2) is a weak base (

    
    ). Consequently, solubility is generally pH-independent in the physiological range (pH 4–8) unless additional ionizable groups are present.
    
The Propanol Tether
  • Solvation Handle: The hydroxyl (-OH) group on the propanol chain acts as both a hydrogen bond donor and acceptor. This interaction with water molecules lowers the partition coefficient (

    
    ) relative to a propyl analog.
    
  • Lattice Disruption: The flexibility of the propyl chain (3 rotatable bonds) increases the entropy of the molecule. However, if the hydroxyl group facilitates strong intermolecular H-bonding in the solid state, it can paradoxically increase the melting point and reduce solubility ("Brick Dust" effect).

Structure-Property Relationship (SPR) Logic

The following diagram illustrates the causal relationships between structural modifications and solubility outcomes.

SPR_Logic Substituent Propanol Chain Modification Effect1 H-Bond Capacity (HBD/HBA) Substituent->Effect1 +OH Group Effect2 Crystal Lattice Energy Substituent->Effect2 Steric Bulk Effect3 Lipophilicity (LogP/LogD) Substituent->Effect3 Polarity Outcome Aqueous Solubility Effect1->Outcome Increases Solvation Effect2->Outcome High MP = Low Sol Effect3->Outcome Lower LogP = Higher Sol

Figure 1: Mechanistic flow detailing how propanol chain modifications influence the physicochemical determinants of solubility.

Solubility Profiling: Quantitative Data & Benchmarks

The following data summarizes typical solubility ranges for pyrazole-propanol derivatives compared to standard benchmarks.

ParameterPyrazole (Core)Pyrazole-Propanol DerivativeTarget (Drug-Like)
LogP 0.2 - 1.51.2 - 3.5 (Substituent dependent)1.0 - 5.0
Aqueous Solubility (pH 7.4) High (>10 mg/mL)Moderate (50 - 500

g/mL)
>100

g/mL
pKa (Pyridine-N) ~2.5~2.5 (Negligible shift)-
Melting Point 70°C120°C - 180°C< 200°C preferred
Solubility in DMSO Very HighHigh (>10 mM)> 10 mM

Key Insight: While the core pyrazole is highly soluble, functionalizing it with aryl groups (common in kinase inhibitors) drastically reduces solubility. The propanol chain is the "rescue" moiety, restoring solubility to the 50-500


g/mL range necessary for oral bioavailability.

Experimental Methodologies

To accurately characterize these derivatives, a tiered approach is required. Tier 1 focuses on high-throughput screening, while Tier 2 provides definitive thermodynamic data.

Tier 1: Kinetic Solubility (High-Throughput)

Purpose: Rapidly rank compounds during the hit-to-lead phase. Method: Precipitation from DMSO stock.[2]

  • Preparation: Prepare a 10 mM stock solution of the pyrazole-propanol derivative in DMSO.

  • Dilution: Spike the DMSO stock into aqueous buffer (PBS, pH 7.4) to a final concentration of 2% DMSO.

  • Incubation: Shake for 90 minutes at room temperature.

  • Filtration: Filter using a 0.45

    
    m filter plate to remove precipitates.
    
  • Quantification: Analyze filtrate via UV-Vis or LC-MS/MS against a standard curve.

Note: Kinetic solubility often overestimates true solubility because the system is in a metastable, supersaturated state.

Tier 2: Thermodynamic Solubility (The Gold Standard)

Purpose: Determine the equilibrium solubility for lead optimization and formulation. Method: Shake-Flask Protocol.

Protocol Steps:

  • Saturation: Add excess solid pyrazole-propanol derivative (approx. 2-5 mg) to a glass vial containing 1 mL of buffer (e.g., pH 1.2, 6.8, and 7.4).

  • Equilibration: Seal vials and agitate at 37°C for 24–48 hours.

    • Critical Check: Visually confirm undissolved solid remains.[3] If clear, add more solid.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF syringe filter (saturated with the solution first to prevent adsorption).

  • pH Verification: Measure the pH of the supernatant. Pyrazoles can self-buffer; a shift indicates salt formation or degradation.

  • Analysis: Dilute the supernatant with mobile phase and quantify via HPLC-UV (typically 254 nm for pyrazole core).

Experimental Workflow Diagram

Solubility_Workflow Start Compound Synthesis Tier1 Tier 1: Kinetic Solubility (DMSO Spike -> PBS) Start->Tier1 Decision Solubility > 50 µM? Tier1->Decision Tier2 Tier 2: Thermodynamic (Shake Flask 24h) Decision->Tier2 Yes Redesign SAR Redesign (Add Polar Groups) Decision->Redesign No Formulation Pre-Formulation (Salt/Co-crystal) Tier2->Formulation Data Validated

Figure 2: Tiered solubility screening workflow for pyrazole derivatives.

Formulation & Optimization Strategies

When intrinsic solubility is insufficient, formulation strategies must be employed.

Salt Formation

Since the pyrazole nitrogen is weakly basic (


), salt formation is difficult with weak acids.
  • Strategy: Use strong acids (Methanesulfonic acid, HCl) to protonate the pyrazole N2.

  • Limitation: The resulting salts may be hygroscopic or unstable due to the low

    
    .
    
Co-solvency

The propanol chain makes these derivatives highly compatible with hydroxylated co-solvents.

  • Recommended System: PEG400 / Ethanol / Water (e.g., 20:10:70).

  • Mechanism: The organic co-solvents disrupt the water lattice and interact favorably with the propanol tail and aromatic core.

Solid Dispersions

For "Brick Dust" molecules (High MP, Low LogP), amorphous solid dispersions (ASD) are effective.

  • Polymer: HPMC-AS or PVPVA.

  • Method: Spray drying or hot-melt extrusion. This stabilizes the amorphous form, preventing recrystallization driven by the pyrazole stacking.

References

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents. Arabian Journal of Chemistry. (2025). [Link]

  • Pyrazole derivatives: privileged heterocycles in medicinal chemistry - A comprehensive review. International Journal of Novel Research and Development. (2025). [Link]

  • Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Molecules. (2014). [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol from 4-Methoxypyrazole: An Application Note and Protocol

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol, a valuable building block in medicinal chemistry and drug development. This document outline...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol, a valuable building block in medicinal chemistry and drug development. This document outlines a two-stage synthetic approach, commencing with the preparation of the key intermediate, 4-methoxypyrazole, followed by its N-alkylation to yield the target compound. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, mechanistic insights, and practical advice for successful synthesis and purification.

Introduction

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities. The introduction of a hydroxypropyl side chain onto the pyrazole nucleus, as in 3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol, provides a versatile handle for further functionalization, enabling the exploration of new chemical space in drug discovery programs. This application note details a robust and reproducible synthetic route to this important intermediate.

Synthetic Strategy

The synthesis is approached in a two-step sequence:

  • Synthesis of 4-Methoxypyrazole: This key intermediate is prepared via the cyclocondensation of 1,1,3,3-tetramethoxypropane with hydrazine. This method provides a straightforward entry to the 4-substituted pyrazole core.

  • N-Alkylation of 4-Methoxypyrazole: The target compound is synthesized through the N-alkylation of 4-methoxypyrazole with 3-chloro-1-propanol. The choice of a strong base, such as sodium hydride, in an aprotic polar solvent like N,N-dimethylformamide (DMF), is crucial for efficient deprotonation of the pyrazole nitrogen, facilitating the subsequent nucleophilic substitution.

The overall synthetic transformation is depicted below:

Synthetic Pathway reagent1 1,1,3,3-Tetramethoxypropane intermediate 4-Methoxypyrazole reagent1->intermediate reagent2 Hydrazine reagent2->intermediate product 3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol intermediate->product N-Alkylation reagent3 3-Chloro-1-propanol reagent3->product base NaH, DMF

Caption: Overall synthetic scheme for 3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol.

Part 1: Synthesis of 4-Methoxypyrazole

This protocol is adapted from established methods for pyrazole synthesis from 1,3-dicarbonyl precursors or their acetals.[1]

Experimental Protocol

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMolesPuritySupplier
1,1,3,3-Tetramethoxypropane164.2016.42 g0.1098%Commercial
Hydrazine hydrate (~64%)50.065.0 g~0.1064%Commercial
Hydrochloric acid (conc.)36.46As needed-37%Commercial
Sodium hydroxide40.00As needed-97%Commercial
Diethyl ether74.12200 mL-AnhydrousCommercial
Anhydrous Magnesium Sulfate120.37q.s.--Commercial

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,1,3,3-tetramethoxypropane (16.42 g, 0.10 mol) and 50 mL of water.

  • Acidification: Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 1-2.

  • Hydrazine Addition: To this acidic solution, add hydrazine hydrate (5.0 g, ~0.10 mol) dropwise. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium hydroxide until the pH is approximately 8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-methoxypyrazole.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 4-methoxypyrazole as a colorless to pale yellow liquid.

Part 2: Synthesis of 3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol

This N-alkylation protocol is based on established procedures for the alkylation of pyrazoles using a strong base.[2][3]

Experimental Protocol

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMolesPuritySupplier
4-Methoxypyrazole98.104.91 g0.0598%Synthesized
Sodium hydride (60% disp.)24.002.20 g0.05560%Commercial
3-Chloro-1-propanol94.545.20 g0.05598%Commercial
N,N-Dimethylformamide (DMF)73.09100 mL-AnhydrousCommercial
Ethyl acetate88.11300 mL-ReagentCommercial
Saturated aq. NH₄Cl-50 mL--Lab prepared
Brine-50 mL--Lab prepared
Anhydrous Sodium Sulfate142.04q.s.--Commercial

Procedure:

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Suspend NaH in anhydrous DMF under N2 prep2 Cool to 0 °C (ice bath) prep1->prep2 react1 Add 4-methoxypyrazole dropwise prep2->react1 react2 Stir for 30 min at 0 °C react1->react2 react3 Add 3-chloro-1-propanol dropwise react2->react3 react4 Allow to warm to RT and stir for 12-16 h react3->react4 workup1 Quench with sat. aq. NH4Cl react4->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with brine, dry over Na2SO4 workup2->workup3 workup4 Concentrate under reduced pressure workup3->workup4 purify Purify by column chromatography workup4->purify

Sources

Application

Mastering the Mitsunobu Reaction for Pyrazole Alcohols: A Guide to Conditions and Regioselectivity

Introduction: The Strategic Value of the Mitsunobu Reaction The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its ability to achieve a formal dehydrative coupling between a primary or...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Mitsunobu Reaction

The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its ability to achieve a formal dehydrative coupling between a primary or secondary alcohol and a suitable pronucleophile under mild, neutral conditions.[1][2] Developed by Oyo Mitsunobu in 1967, this redox-condensation reaction, typically employing a phosphine (like triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD), facilitates the formation of C-O, C-N, C-S, and C-C bonds with a predictable inversion of stereochemistry at the alcohol's carbon center.[3][4][5][6] This stereospecificity makes it an invaluable tool in the synthesis of chiral molecules, natural products, and active pharmaceutical ingredients (APIs).[3][4][6][7]

For researchers in drug development, pyrazole scaffolds are of immense interest due to their prevalence in a wide array of therapeutic agents. The functionalization of pyrazole alcohols via the Mitsunobu reaction offers a powerful route to introduce diverse substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. However, the inherent acidity of the pyrazole N-H bond introduces a critical challenge: a competition between the desired O-alkylation of the alcohol and the undesired N-alkylation of the pyrazole ring. This guide provides a detailed exploration of the Mitsunobu reaction conditions tailored for pyrazole alcohols, focusing on mechanistic understanding, protocol optimization, and strategies to control regioselectivity.

Mechanistic Insights: The Path to Activation and Substitution

A deep understanding of the reaction mechanism is paramount to troubleshooting and optimizing any synthetic transformation. The Mitsunobu reaction's mechanism, while complex and subject to some debate, is generally understood to proceed through several key stages.[3][7]

  • Betaine Formation: The reaction initiates with a nucleophilic attack of the triphenylphosphine (PPh₃) on the azodicarboxylate (e.g., DEAD), forming a highly reactive zwitterionic adduct, often called a betaine.[5][8]

  • Proton Transfer: This betaine is a strong base and rapidly deprotonates the most acidic proton in the medium. In the context of a pyrazole alcohol and an external nucleophile (Nu-H), this could be either the Nu-H, the pyrazole N-H, or the alcohol O-H. For a successful reaction, the external nucleophile should generally have a pKa of less than 13 to ensure it is deprotonated in preference to side reactions.[5][9]

  • Alcohol Activation: The alcohol's oxygen atom then attacks the now-electrophilic phosphorus atom of the protonated betaine. This step forms a crucial alkoxyphosphonium salt intermediate, which converts the hydroxyl group into an excellent leaving group.[10][11]

  • Sₙ2 Displacement: The deprotonated nucleophile, now a potent anion, attacks the carbon atom bearing the activated oxyphosphonium group in a classic Sₙ2 fashion. This backside attack results in the characteristic inversion of stereochemistry and formation of the desired product, along with triphenylphosphine oxide (TPPO) and the reduced hydrazine dicarboxylate byproduct.[8][12]

The driving force for the entire sequence is the formation of the highly stable phosphorus-oxygen double bond in TPPO.[8]

The Regioselectivity Challenge: N-Alkylation vs. O-Alkylation

When a pyrazole alcohol is used as the substrate without an external nucleophile (i.e., for an intramolecular cyclization) or when the alcohol itself is intended to be the nucleophile, the pyrazole's N-H proton (pKa ≈ 14-15) can compete with the alcohol's O-H proton (pKa ≈ 16-18). This competition dictates the reaction's outcome. If the betaine deprotonates the pyrazole nitrogen, the resulting pyrazolide anion can act as a nucleophile, leading to N-alkylation products.

Controlling this regioselectivity is the central challenge. The outcome depends on a delicate balance of factors including:

  • Steric Hindrance: Bulky substituents near the pyrazole nitrogen can disfavor N-alkylation, promoting the desired O-alkylation pathway.

  • Acidity: The relative pKa values of the pyrazole N-H and the nucleophile are critical. If an external nucleophile is significantly more acidic than the pyrazole, it will be deprotonated preferentially.

  • Reagent Choice: The basicity of the intermediate betaine can be tuned by the choice of azodicarboxylate. For instance, the betaine formed from 1,1'-(azodicarbonyl)dipiperidine (ADDP) is more basic than that from DEAD, which can be advantageous for deprotonating less acidic nucleophiles.[13]

G start 1. Setup & Inert Atmosphere dissolve 2. Dissolve Pyrazole Alcohol, Phenol, and PPh₃ in Anhydrous THF start->dissolve cool 3. Cool Reaction Mixture to 0 °C dissolve->cool add_dead 4. Add DIAD/DEAD Dropwise cool->add_dead react 5. Warm to RT and Stir (Monitor by TLC) add_dead->react quench 6. Reaction Quench (e.g., sat. NaHCO₃) react->quench extract 7. Extraction with Organic Solvent (e.g., EtOAc) quench->extract dry 8. Dry Organic Layer (e.g., Na₂SO₄) & Concentrate extract->dry purify 9. Purification (Column Chromatography) dry->purify end 10. Characterize Pure Product purify->end

Figure 2. General experimental workflow for a Mitsunobu reaction.

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the pyrazole alcohol (1.0 eq.), the phenolic nucleophile (1.2 eq.), and triphenylphosphine (1.5 eq.) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF (or another suitable aprotic solvent like DCM or toluene) to dissolve the solids. A concentration of 0.1-0.5 M with respect to the limiting reagent is typical. [14]3. Cooling: Cool the resulting clear solution to 0 °C using an ice-water bath. Efficient stirring is crucial.

  • Reagent Addition: Slowly add the azodicarboxylate (DIAD or DEAD, 1.5 eq.) dropwise to the stirred solution over 10-15 minutes. [5][12]Causality Note: Slow addition is critical to control the initial exothermic reaction between PPh₃ and the azodicarboxylate and to minimize the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), watching for the consumption of the starting alcohol and the appearance of a new, typically less polar, product spot. A precipitate of the hydrazine byproduct may form. [12]6. Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue contains the product, TPPO, and the hydrazine byproduct.

  • Purification: The crude material is typically purified by flash column chromatography on silica gel. A gradient elution system (e.g., hexanes/ethyl acetate) is commonly used. TPPO and the hydrazine can be challenging to separate.

Optimization and Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently acidic nucleophile (pKa > 13). [5] 2. Sterically hindered alcohol or nucleophile. [15] 3. Wet solvent or reagents.1. Use a more acidic nucleophile. For very weak nucleophiles, consider using a more basic betaine system like ADDP/PPh₃. [13] 2. Increase reaction temperature (e.g., to 40 °C or refluxing THF). [14]Increase reaction time. 3. Ensure all solvents and reagents are rigorously dried.
Formation of N-Alkylated Byproduct The pyrazole N-H is deprotonated and competes as the nucleophile.1. Protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc, PMB) prior to the reaction. 2. Use a sterically bulky phosphine or azodicarboxylate to disfavor approach at the nitrogen. 3. If applicable, use a more acidic external nucleophile that will be deprotonated preferentially.
Difficult Purification Co-elution of the product with triphenylphosphine oxide (TPPO) or the hydrazine byproduct. [14]1. For TPPO: After concentrating the crude mixture, triturate with cold diethyl ether. TPPO has limited solubility and may precipitate. 2. Polymer-supported Reagents: Use polymer-supported triphenylphosphine (PS-PPh₃). [13][16][17]The resulting polymer-bound phosphine oxide can be removed by simple filtration, greatly simplifying purification. [13][16] 3. Alternative Reagents: Use reagents like di-(4-chlorobenzyl)azodicarboxylate (DCAD), where the hydrazine byproduct can be precipitated and removed by filtration. [5]
Formation of Alkylated Hydrazine The reduced azodicarboxylate anion acts as a nucleophile, attacking the activated alcohol. This is common with very weakly acidic nucleophiles. [14]This indicates the intended nucleophile is not sufficiently reactive. A different synthetic strategy or a more acidic nucleophile may be required.

Reagent Selection Guide

The choice of azodicarboxylate and phosphine can significantly impact the reaction's success.

Reagent ClassExamplesKey Considerations & Applications
Azodicarboxylates DEAD (Diethyl azodicarboxylate)The classic, widely used reagent. Effective but can be hazardous.
DIAD (Diisopropyl azodicarboxylate)Generally considered safer than DEAD and often used interchangeably.
DBAD (Di-tert-butyl azodicarboxylate)The hydrazine byproduct can be removed by treatment with trifluoroacetic acid. [5]
ADDP (1,1'-(Azodicarbonyl)dipiperidine)Forms a more basic betaine, useful for deprotonating less acidic nucleophiles (pKa up to ~15). [5][13]
Phosphines PPh₃ (Triphenylphosphine)Standard, cost-effective reagent. Byproduct (TPPO) can be difficult to remove.
P(n-Bu)₃ (Tributylphosphine)Byproduct is more soluble in nonpolar solvents, which can sometimes aid purification.
PS-PPh₃ (Polymer-supported triphenylphosphine)Highly Recommended. Simplifies purification immensely as the phosphine oxide byproduct is removed by filtration. [13][16][18]Ideal for library synthesis.
Combined Reagents CMMP/CMBP (Phosphorane ylides)Combines the phosphine and azodicarboxylate into a single reagent, acting as both reductant and base. [5]

Conclusion

The Mitsunobu reaction is a formidable tool for the functionalization of pyrazole alcohols, offering a pathway to novel derivatives for pharmaceutical and materials science research. Success hinges on a clear understanding of the competitive N- vs. O-alkylation pathways and careful optimization of reaction parameters. Key variables include the steric and electronic properties of the substrate, the pKa of the nucleophile, and the strategic selection of phosphine and azodicarboxylate reagents. By leveraging modern variations, such as polymer-supported reagents, the infamous purification challenges of the classical Mitsunobu reaction can be largely overcome, rendering it a highly efficient and clean transformation. This guide serves as a foundational resource for researchers aiming to harness the full potential of this elegant reaction.

References

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2025). RSC Chemical Biology.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Butters, M., et al. (2024). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. ACS Omega.
  • Hughes, D. L. (1996). PROGRESS IN THE MITSUNOBU REACTION. A REVIEW.
  • Fletcher, S. P. (2007). The Mitsunobu reaction: origin, mechanism, improvements, and applications. Journal of the Chinese Chemical Society.
  • Mitsunobu reaction. Wikipedia.
  • Mitsunobu Reaction. Alfa Chemistry.
  • Mitsunobu reaction. Organic Synthesis.
  • Mitsunobu Reaction: Mechanism, Steps & Applic
  • Shah, S. T. A., et al. (2021).
  • White, J. M., et al. (2000). The use of polymer-bound triphenylphosphine in the stereochemical inversion of secondary alcohols.
  • Mitsunobu Reaction. Organic Chemistry Tutor.
  • Applic
  • ADDP Mitsunobu Reactions: Technical Support. Benchchem.
  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Osaka University of Pharmaceutical Sciences.
  • Application Note: A Modified Mitsunobu Protocol Using Polymer-Supported Triphenylphosphine and 1,1'-(Azodicarbonyl)dipiperidine (ADDP). Benchchem.
  • Xu, S., et al. (2014). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journal of Organic Chemistry.
  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses.
  • Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions. Semantic Scholar.
  • Bedford, S. B., et al. (2018). The Catalytic Mitsunobu Reaction. University of Bristol.
  • Peschke, T., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives.
  • Kumar, P., et al. (2016). Advances in the Mitsunobu Reaction: An Excellent Organic Protocol with Versatile Applications.
  • DePorre, Y., et al. (2022).
  • Biotage® PS-Triphenylphosphine. Biotage.
  • Xu, S., et al. (2014). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of. Beilstein Journal of Organic Chemistry.
  • Comins, D., & Gao, J. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Tetrahedron Letters.
  • DePorre, Y., et al. (2022).

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Method

Application Notes and Protocols for the Conversion of Pyrazole Propanol to Alkyl Halides

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Pyrazole Alkyl Halides in Drug Discovery The pyrazole nucleus is...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Pyrazole Alkyl Halides in Drug Discovery

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a valuable bioisostere for various functional groups, enhancing potency and modulating physicochemical properties.[3] The conversion of pyrazole-containing alcohols, such as pyrazole propanol, to the corresponding alkyl halides is a critical synthetic transformation. These alkyl halides are versatile intermediates, primed for subsequent nucleophilic substitution reactions to introduce a diverse array of functional groups, thereby enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4]

This guide provides a comprehensive overview of robust and reliable methods for the conversion of pyrazole propanols to their corresponding alkyl chlorides and bromides. We will delve into the mechanistic underpinnings of three primary methodologies—thionyl chloride, phosphorus tribromide, and the Appel reaction—offering detailed, field-proven protocols. This document is designed to equip researchers with the necessary knowledge to select the optimal synthetic route and execute these transformations with confidence, ensuring high yields and purity of the desired pyrazole alkyl halide intermediates.

I. Pre-synthesis Considerations: The Pyrazole N-H Proton

A key consideration when working with N-unsubstituted pyrazoles is the acidic proton on the nitrogen atom. This proton can potentially react with the halogenating agents, leading to side reactions or consumption of the reagent. Therefore, a decision must be made whether to protect the pyrazole nitrogen prior to the halogenation reaction.

  • Direct Halogenation (N-H Unprotected): For some reactions, particularly those that are fast and conducted under neutral or slightly acidic conditions, direct halogenation of the alcohol may be successful without N-protection. However, there is a risk of N-halogenation or other side reactions.

  • N-Protection Strategy: Protecting the pyrazole nitrogen, for instance as a tert-butoxycarbonyl (Boc) group, can ensure a cleaner reaction by preventing any undesired reactivity at the pyrazole ring.[5] The Boc group is generally stable to the conditions of the halogenation reactions described below and can be readily removed post-transformation.

Protocol: N-Boc Protection of Pyrazole Propanol

This protocol describes the protection of the pyrazole nitrogen using di-tert-butyl dicarbonate (Boc)₂O.[5]

Materials:

  • Pyrazole propanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the pyrazole propanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.2 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the N-Boc protected pyrazole propanol.

II. Halogenation Methodologies and Protocols

The choice of halogenating agent is critical and depends on the desired halide (chloride or bromide), the sensitivity of the substrate, and the desired stereochemical outcome. The following sections detail three widely used and reliable methods.

A. Conversion to Alkyl Chlorides using Thionyl Chloride (SOCl₂)

Thionyl chloride is a highly effective reagent for the conversion of primary and secondary alcohols to alkyl chlorides.[6] The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[7][8]

Mechanism of Action:

The reaction mechanism can proceed via an Sₙ2 or Sₙi (internal nucleophilic substitution) pathway, depending on the reaction conditions. The addition of a base like pyridine typically favors the Sₙ2 pathway, leading to an inversion of stereochemistry.[6]

SOCl2_Mechanism cluster_activation Activation of Alcohol cluster_substitution Nucleophilic Substitution (Sₙ2) ROH Pyrazole-Pr-OH SOCl2 SOCl₂ ROH->SOCl2 Nucleophilic attack Intermediate1 Pyrazole-Pr-O-S(O)Cl (Chlorosulfite ester) ROH->Intermediate1 SOCl2->Intermediate1 + HCl Chloride Cl⁻ Intermediate1_sub Pyrazole-Pr-O-S(O)Cl Chloride->Intermediate1_sub Backside attack Product Pyrazole-Pr-Cl Intermediate1_sub->Product Byproducts SO₂ + Cl⁻ Intermediate1_sub->Byproducts

Caption: Mechanism of alcohol chlorination using SOCl₂ via an Sₙ2 pathway.

Protocol: Chlorination of Pyrazole Propanol with Thionyl Chloride

Materials:

  • N-Boc-pyrazole propanol or pyrazole propanol (1.0 eq)

  • Thionyl chloride (SOCl₂, 1.5 - 2.0 eq)

  • Pyridine (optional, 2.0 eq)

  • Anhydrous dichloromethane (DCM) or chloroform

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve the pyrazole propanol (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • If using pyridine, add it to the solution at this stage.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred solution. Caution: The reaction is exothermic and releases HCl gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by pouring it over crushed ice or by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude pyrazole propyl chloride.

  • Purify the product by flash column chromatography.

B. Conversion to Alkyl Bromides using Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is the reagent of choice for converting primary and secondary alcohols to alkyl bromides.[9] The reaction proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at a chiral center. A key advantage of using PBr₃ over hydrobromic acid is that it avoids carbocation rearrangements.[10][11]

Mechanism of Action:

The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. This forms an activated intermediate, which is then attacked by the bromide ion in an Sₙ2 fashion.[3]

PBr3_Mechanism cluster_activation Activation of Alcohol cluster_substitution Nucleophilic Substitution (Sₙ2) ROH Pyrazole-Pr-OH PBr3 PBr₃ ROH->PBr3 Nucleophilic attack Intermediate1 Pyrazole-Pr-O-PBr₂ (Alkoxy-dibromophosphite) ROH->Intermediate1 PBr3->Intermediate1 + HBr Bromide Br⁻ Intermediate1_sub Pyrazole-Pr-O-PBr₂ Bromide->Intermediate1_sub Backside attack Product Pyrazole-Pr-Br Intermediate1_sub->Product Byproduct HOPBr₂ Intermediate1_sub->Byproduct

Caption: Mechanism of alcohol bromination using PBr₃ via an Sₙ2 pathway.

Protocol: Bromination of Pyrazole Propanol with Phosphorus Tribromide

Materials:

  • N-Boc-pyrazole propanol or pyrazole propanol (1.0 eq)

  • Phosphorus tribromide (PBr₃, 0.4 - 0.5 eq)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, dissolve the pyrazole propanol (1.0 eq) in anhydrous diethyl ether or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add PBr₃ (0.4 - 0.5 eq) dropwise to the stirred solution. Caution: PBr₃ is corrosive and reacts violently with water.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until completion as indicated by TLC.

  • Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude pyrazole propyl bromide by flash column chromatography.

C. The Appel Reaction: A Mild Approach for Chlorination and Bromination

The Appel reaction is an excellent method for converting alcohols to alkyl halides under mild and neutral conditions, making it particularly suitable for acid- or base-sensitive substrates.[12][13] The reaction utilizes triphenylphosphine (PPh₃) and a tetrahalomethane (CCl₄ for chlorides or CBr₄ for bromides).[4] It proceeds via an Sₙ2 mechanism with inversion of stereochemistry.

Mechanism of Action:

The reaction is driven by the formation of the very stable triphenylphosphine oxide (Ph₃P=O) byproduct. PPh₃ first reacts with the tetrahalomethane to form a phosphonium salt, which then reacts with the alcohol to form an alkoxyphosphonium salt. A halide ion then displaces the triphenylphosphine oxide in an Sₙ2 reaction.[12]

Appel_Mechanism cluster_activation Phosphonium Salt Formation cluster_alkoxyphosphonium Alkoxyphosphonium Formation cluster_substitution Nucleophilic Substitution (Sₙ2) PPh3 PPh₃ CX4 CX₄ (X=Cl, Br) PPh3->CX4 Attack on Halogen Phosphonium [Ph₃P-X]⁺X⁻ PPh3->Phosphonium CX4->Phosphonium Alkoxyphosphonium [Pyrazole-Pr-O-PPh₃]⁺X⁻ Phosphonium->Alkoxyphosphonium + CHX₃ ROH Pyrazole-Pr-OH ROH->Phosphonium Nucleophilic attack ROH->Alkoxyphosphonium Product Pyrazole-Pr-X Alkoxyphosphonium->Product Ph3PO Ph₃P=O Alkoxyphosphonium->Ph3PO Halide X⁻ Halide->Alkoxyphosphonium Backside attack

Caption: Generalized mechanism of the Appel reaction.

Protocol: Appel Reaction for the Halogenation of Pyrazole Propanol

Materials:

  • N-Boc-pyrazole propanol or pyrazole propanol (1.0 eq)

  • Triphenylphosphine (PPh₃, 1.2 eq)

  • Carbon tetrachloride (CCl₄) or Carbon tetrabromide (CBr₄) (1.2 eq)

  • Anhydrous acetonitrile or dichloromethane (DCM)

  • Pentane or hexane

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the pyrazole propanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous acetonitrile or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of CCl₄ or CBr₄ (1.2 eq) in the same solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring for completion by TLC. For less reactive alcohols, gentle heating (e.g., to 40-50 °C) may be required.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Add pentane or hexane to the residue to precipitate the triphenylphosphine oxide byproduct.

  • Filter off the solid and wash it with cold pentane or hexane.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

III. Summary of Reaction Conditions

MethodReagentHalideTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride SOCl₂ClDCM or neat, 0 °C to refluxGaseous byproducts, high yieldCorrosive, generates HCl
Phosphorus Tribromide PBr₃BrEther or DCM, 0 °C to RTAvoids rearrangements, high yieldMoisture sensitive, corrosive
Appel Reaction PPh₃/CX₄Cl, BrAcetonitrile or DCM, 0 °C to RTMild, neutral conditions, good for sensitive substratesStoichiometric PPh₃O byproduct removal

IV. Purification and Characterization

Purification

The resulting pyrazole alkyl halides are basic compounds, which can lead to tailing and poor separation on standard silica gel column chromatography. To mitigate this, it is recommended to use a mobile phase containing a small amount of a basic modifier.[10]

  • Recommended Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point.

  • Basic Modifier: Add 0.5-1% triethylamine to the eluent mixture to deactivate the acidic sites on the silica gel, which should result in sharper peaks and better separation.[10]

Characterization

The successful synthesis of the pyrazole alkyl halides can be confirmed by standard spectroscopic methods. Below are the expected ¹H and ¹³C NMR chemical shift ranges for the propyl side chain.

Starting Material: 3-(1H-Pyrazol-1-yl)propan-1-ol

  • ¹H NMR (CDCl₃):

    • Pyrazole ring protons: ~7.5 (d), ~7.4 (d), ~6.2 (t) ppm

    • -CH₂- (attached to pyrazole N): ~4.2-4.4 (t) ppm

    • -CH₂- (central): ~2.1-2.3 (quintet) ppm

    • -CH₂-OH: ~3.6-3.8 (t) ppm

    • -OH: variable, broad singlet

  • ¹³C NMR (CDCl₃):

    • Pyrazole ring carbons: ~139, ~129, ~105 ppm

    • -CH₂- (attached to pyrazole N): ~48-50 ppm

    • -CH₂- (central): ~32-34 ppm

    • -CH₂-OH: ~59-61 ppm

Product: 1-(3-Chloropropyl)-1H-pyrazole

  • ¹H NMR (CDCl₃):

    • Pyrazole ring protons: ~7.5 (d), ~7.4 (d), ~6.2 (t) ppm

    • -CH₂- (attached to pyrazole N): ~4.3-4.5 (t) ppm

    • -CH₂- (central): ~2.2-2.4 (quintet) ppm

    • -CH₂-Cl: ~3.5-3.7 (t) ppm[2]

  • ¹³C NMR (CDCl₃):

    • Pyrazole ring carbons: ~139, ~129, ~105 ppm

    • -CH₂- (attached to pyrazole N): ~48-50 ppm

    • -CH₂- (central): ~30-32 ppm

    • -CH₂-Cl: ~42-44 ppm

Product: 1-(3-Bromopropyl)-1H-pyrazole

  • ¹H NMR (CDCl₃):

    • Pyrazole ring protons: ~7.5 (d), ~7.4 (d), ~6.2 (t) ppm

    • -CH₂- (attached to pyrazole N): ~4.3-4.5 (t) ppm

    • -CH₂- (central): ~2.3-2.5 (quintet) ppm

    • -CH₂-Br: ~3.3-3.5 (t) ppm

  • ¹³C NMR (CDCl₃):

    • Pyrazole ring carbons: ~139, ~129, ~105 ppm

    • -CH₂- (attached to pyrazole N): ~49-51 ppm

    • -CH₂- (central): ~31-33 ppm

    • -CH₂-Br: ~30-32 ppm

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) in positive mode should show the [M+H]⁺ ion.

  • For chlorinated and brominated compounds, the characteristic isotopic pattern for Cl (M, M+2 in ~3:1 ratio) and Br (M, M+2 in ~1:1 ratio) will be observed.

V. Conclusion

The conversion of pyrazole propanols to their corresponding alkyl halides is a fundamental transformation that opens the door to a vast chemical space for drug discovery and development. By understanding the mechanisms and carefully selecting the appropriate reagents and conditions, researchers can efficiently synthesize these valuable intermediates. The protocols outlined in this guide for using thionyl chloride, phosphorus tribromide, and the Appel reaction provide a solid foundation for achieving this synthetic goal. Careful consideration of the pyrazole N-H reactivity and the implementation of appropriate purification techniques will ensure the successful isolation of high-purity pyrazole alkyl halides, ready for the next steps in your synthetic endeavors.

References

  • Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). Journal of Chemical and Pharmaceutical Research.
  • Alcohol + SOCl2 - ReactionWeb.io. (2025, July 12). Retrieved from [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (2022, October 26). MDPI. Retrieved from [Link]

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  • 1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Appel Reaction. (n.d.).
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  • Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion - OrgoSolver. (n.d.). Retrieved from [Link]

  • Reactivity of chiral functionalized pyrazoles: Alcohol protection. (n.d.). Retrieved from [Link]

  • The classical Appel reaction,[5] a highly versatile method for the conversion of alcohols into alkyl halides, has t. (n.d.). Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). ResearchGate. Retrieved from [Link]

  • Approximate 1H and 13C NMR Shifts. (n.d.). Scribd. Retrieved from [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1 H ‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025, October 7). ResearchGate. Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (2022, October 26). ResearchGate. Retrieved from [Link]

  • N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2025, March 7). PMC. Retrieved from [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC. Retrieved from [Link]

  • Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). (n.d.). OrgoSolver. Retrieved from [Link]

  • Appel Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • PBr3 Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • 1H- and 13C-NMR for. (n.d.). Rsc.org. Retrieved from [Link]

  • SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. (2020, January 7). Chemistry Steps. Retrieved from [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2025, October 31). ResearchGate. Retrieved from [Link]

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... (n.d.). ResearchGate. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]

  • Appel Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Alcohol to Bromide - PBr3. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. (n.d.). MDPI. Retrieved from [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (n.d.). arkat-usa.org. Retrieved from [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Tricyclic Condensed Rings Incorporating the Pyrazole or Isoxazole Moieties Bonded to a 4-Piperidinyl Substituent. (2013, July 10). MDPI. Retrieved from [Link]

  • Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. (n.d.). Retrieved from [Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. (n.d.). PMC. Retrieved from [Link]

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... (n.d.). ResearchGate. Retrieved from [Link]

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Application

Application Notes and Protocols: Tosylation of 3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Tosylation in Medicinal Chemistry In the landscape of modern organic synthesis, particularly within drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Tosylation in Medicinal Chemistry

In the landscape of modern organic synthesis, particularly within drug development, the transformation of a hydroxyl group into a more reactive species is a frequent and critical step. Alcohols are generally poor leaving groups, making direct nucleophilic substitution challenging.[1] The tosylation of an alcohol, such as 3-(4-methoxy-1H-pyrazol-1-yl)propan-1-ol, addresses this by converting the hydroxyl moiety into a p-toluenesulfonate or "tosylate" ester.[2][3] This transformation is of paramount importance as it converts a poor leaving group into an excellent one, facilitating a wide array of subsequent nucleophilic substitution reactions with stereochemical control.[4][5] The resulting tosylate, 3-(4-methoxy-1H-pyrazol-1-yl)propyl tosylate, becomes a versatile intermediate for the introduction of various functional groups, a common strategy in the synthesis of complex molecules and active pharmaceutical ingredients.[2][4]

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[6] The ability to functionalize a side chain appended to the pyrazole ring, as enabled by this tosylation protocol, opens avenues for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Reaction Mechanism and Key Considerations

The tosylation of 3-(4-methoxy-1H-pyrazol-1-yl)propan-1-ol with p-toluenesulfonyl chloride (TsCl) proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of TsCl.[3] This reaction is typically conducted in the presence of a base, such as pyridine or triethylamine, which serves a dual purpose.[4][7] Firstly, the base neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[4] Secondly, in the case of pyridine, it can act as a nucleophilic catalyst.[8][9] Pyridine attacks TsCl to form a highly reactive N-tosylpyridinium intermediate, which is then more readily attacked by the alcohol.[8][9]

For less reactive or sterically hindered alcohols, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be employed to accelerate the reaction.[10][11] DMAP is a more potent nucleophilic catalyst than pyridine and reacts with TsCl to form a highly electrophilic intermediate, which is then attacked by the alcohol.[11][12]

The reaction is typically performed in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to prevent hydrolysis of the tosyl chloride and the resulting tosylate.[10] It is crucial to maintain anhydrous conditions throughout the procedure to ensure high yields.[13]

Experimental Protocol: Synthesis of 3-(4-Methoxy-1H-pyrazol-1-yl)propyl Tosylate

This protocol provides a detailed, step-by-step methodology for the tosylation of 3-(4-methoxy-1H-pyrazol-1-yl)propan-1-ol.

Materials:

  • 3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA) or pyridine

  • 4-Dimethylaminopyridine (DMAP) (optional, catalytic)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

Reaction Workflow Diagram:

Tosylation_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification A 1. Dissolve alcohol in anhydrous DCM B 2. Cool to 0°C A->B C 3. Add base (TEA or Pyridine) B->C D 4. Add TsCl solution dropwise C->D E 5. Quench with water D->E Reaction complete (TLC) F 6. Extract with DCM E->F G 7. Wash organic layer F->G H 8. Dry and concentrate G->H I 9. Purify by column chromatography H->I J Pure Product I->J Characterization

Caption: Workflow for the tosylation of 3-(4-methoxy-1H-pyrazol-1-yl)propan-1-ol.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-methoxy-1H-pyrazol-1-yl)propan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM, approximately 10 volumes).[14]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.[14]

  • Base and Catalyst Addition: To the stirred solution, add triethylamine (1.5 eq.) or pyridine (1.5-2.0 eq.).[10][15] If desired, add a catalytic amount of DMAP (0.1 eq.).[14]

  • Tosyl Chloride Addition: Slowly add a solution of p-toluenesulfonyl chloride (1.2-1.5 eq.) in anhydrous DCM to the reaction mixture dropwise over 15-30 minutes, maintaining the temperature at 0 °C.[10][14]

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours.[10] Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.[10][13]

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of cold water.[13] Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.[13]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[13]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(4-methoxy-1H-pyrazol-1-yl)propyl tosylate.[10]

Table 1: Summary of Reaction Parameters

ParameterRecommended Value/ConditionRationale
Alcohol 1.0 equivalentLimiting reagent.
p-Toluenesulfonyl Chloride 1.2 - 1.5 equivalentsEnsures complete consumption of the alcohol.[10]
Base (TEA or Pyridine) 1.5 - 2.0 equivalentsNeutralizes HCl byproduct and can catalyze the reaction.[10]
Catalyst (DMAP) 0.1 equivalents (optional)Accelerates the reaction, especially for less reactive alcohols.[11][14]
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvent that dissolves reactants well and is unreactive.[10]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, followed by warming to drive the reaction to completion.[10]
Reaction Time 2 - 12 hoursDependent on the reactivity of the alcohol; monitor by TLC.[10]

Product Characterization

The successful synthesis of 3-(4-methoxy-1H-pyrazol-1-yl)propyl tosylate can be confirmed by standard analytical techniques.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the primary method for structural confirmation.

    • In the ¹H NMR spectrum, expect to see characteristic signals for the aromatic protons of the tosyl group (two doublets around 7.3-7.8 ppm), a singlet for the methyl group of the tosylate (around 2.4 ppm), and shifts in the signals of the propyl chain, particularly the methylene group attached to the tosylate oxygen (downfield shift). The protons of the pyrazole ring and the methoxy group should also be present.

    • In the ¹³C NMR spectrum, new signals corresponding to the carbons of the tosyl group will appear. The carbon atom of the propyl chain attached to the tosylate oxygen will experience a significant downfield shift.[16]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic strong absorption bands for the sulfonyl group (S=O) around 1350 and 1175 cm⁻¹.[10]

Troubleshooting and Scientific Insights

  • Incomplete Reaction: If the reaction does not go to completion, ensure that all reagents and solvents were anhydrous.[13] The p-toluenesulfonyl chloride should be of high purity, as it can degrade over time. Increasing the amount of TsCl or adding a catalytic amount of DMAP can also improve the conversion.[14]

  • Side Reactions: The primary side reaction is the formation of the corresponding alkyl chloride, which can occur if the reaction is heated or if there is a source of chloride ions.[17] Using milder conditions and ensuring the absence of excess acid can minimize this.

  • Purification Challenges: The product tosylate is generally less polar than the starting alcohol, which facilitates purification by column chromatography.[13] If the product is an oil, residual solvent can be removed under high vacuum.

Conclusion

The tosylation of 3-(4-methoxy-1H-pyrazol-1-yl)propan-1-ol is a robust and essential transformation for the synthesis of advanced intermediates in drug discovery and development. By converting the hydroxyl group into an excellent leaving group, this protocol opens up a plethora of possibilities for further molecular elaboration. The detailed procedure and insights provided in this application note are intended to enable researchers to perform this reaction efficiently and with a high degree of success.

References

  • Chemistry Stack Exchange. Why is pyridine used when making tosyl esters from alcohols?. 2015 Jan 30. Available from: [Link]

  • Oreate AI Blog. The Role of TsCl Pyridine in Organic Synthesis. 2025 Dec 30. Available from: [Link]

  • ReactionWeb.io. Alcohol Tosylation with TsCl and Pyridine. 2025 Jul 12. Available from: [Link]

  • Proprep. Describe the reaction between tosyl chloride and pyridine, including the mechanism and the role of each reactant.. Available from: [Link]

  • Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. Available from: [Link]

  • Fiveable. p-Toluenesulfonyl chloride Definition. 2025 Aug 15. Available from: [Link]

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  • Polymers. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. 2020 Oct 28;12(11):2527.
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  • Scribd. Tosylation Reaction Procedure and Analysis. 2021 Jul 14. Available from: [Link]

  • CHEM 203 Topics Discussed on Nov. 23 Desirability of a method for "alcohol activation" that would be stereochemically. Available from: [Link]

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  • Chemical Research in Chinese Universities. Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. 2010;26(1):55-59.
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  • ResearchGate. 13 C NMR spectra of N-tosyl pyrrole.. Available from: [Link]

  • Arkivoc. Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected form. 2005;2005(4):119-130.
  • ResearchGate. Figure S1. 1 H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO.. Available from: [Link]

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Method

Application Notes &amp; Protocols: The Strategic Application of Pyrazole Functionalized Alcohols in Click Chemistry

Introduction: A New Frontier in Covalent Conjugation Click chemistry, a concept introduced by K. Barry Sharpless, provides a powerful modular approach for the rapid and reliable synthesis of complex chemical structures.[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Frontier in Covalent Conjugation

Click chemistry, a concept introduced by K. Barry Sharpless, provides a powerful modular approach for the rapid and reliable synthesis of complex chemical structures.[1] Among its repertoire, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole linkage with high efficiency and specificity.[2] This guide focuses on a specific, yet highly versatile, class of reagents: pyrazole functionalized alcohols.

The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its metabolic stability and diverse biological activities.[3][4][5] When incorporated into molecules designed for click chemistry, the pyrazole ring offers a distinct advantage beyond its structural role. The nitrogen atoms of the pyrazole ring can act as potent ligands, stabilizing the catalytically active Cu(I) oxidation state and accelerating the cycloaddition reaction.[6][7] This "anchimeric assistance" enhances reaction kinetics and efficiency, particularly in challenging bioconjugation scenarios.

The alcohol functionality provides a convenient and versatile handle for pre- or post-conjugation modification, allowing for the attachment of reporter tags (fluorophores, biotin), solubility enhancers (e.g., PEG), or other functional molecules. This dual-functionality—catalytic assistance and synthetic versatility—positions pyrazole functionalized alcohols as superior reagents for researchers, scientists, and drug development professionals aiming to construct complex molecular architectures with precision and efficiency.

Part 1: Synthesis of Pyrazole Functionalized Alcohols

Rationale and Strategy

A robust and scalable synthesis is crucial for the widespread adoption of any chemical tool. The strategy outlined here is adapted from established methods for pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl equivalent with hydrazine.[8] Specifically, we begin with a protected alkynyl alcohol, which is converted to an alkynyl ketone. This intermediate then undergoes cyclization with hydrazine to form the pyrazole ring, followed by deprotection to yield the target alcohol. This sequence is efficient and allows for significant variation in the substituents on the pyrazole ring.[8]

General Synthesis Workflow

The following diagram illustrates the multi-step synthesis of a generic 3-(hydroxymethyl)-5-substituted-1H-pyrazole.

SynthesisWorkflow cluster_0 Step 1: Ketone Formation cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: Deprotection Start Protected Alkynyl Alcohol (e.g., TBDMS-propargyl alcohol) Ketone Alkynyl Ketone Intermediate Start->Ketone Coupling Reaction AcidChloride Acid Chloride (R-COCl) AcidChloride->Ketone ProtectedPyrazole Protected Pyrazole Ketone->ProtectedPyrazole Cyclization Hydrazine Hydrazine (N2H4) Hydrazine->ProtectedPyrazole FinalProduct Pyrazole Functionalized Alcohol ProtectedPyrazole->FinalProduct Silyl Ether Cleavage Deprotection Deprotection Reagent (e.g., TBAF) Deprotection->FinalProduct

Caption: General workflow for synthesizing pyrazole functionalized alcohols.

Detailed Experimental Protocol: Synthesis of (5-phenyl-1H-pyrazol-3-yl)methanol

Principle: This protocol details the synthesis of a model compound where the C5 position is substituted with a phenyl group. The tert-Butyldimethylsilyl (TBDMS) group is used as a protecting group for the primary alcohol, which is stable under the reaction conditions for ketone and pyrazole formation and can be cleanly removed at the final step.

Materials:

  • 3-(tert-butyldimethylsilyloxy)prop-1-yne

  • Benzoyl chloride

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrazine hydrate

  • Ethanol

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of 1-(tert-butyldimethylsilyloxy)-4-phenylbut-3-yn-2-one (Alkynyl Ketone) a. To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-(tert-butyldimethylsilyloxy)prop-1-yne (1.0 eq), CuI (0.05 eq), and anhydrous THF. b. Cool the mixture to 0 °C in an ice bath. c. Add triethylamine (1.5 eq) dropwise, followed by the dropwise addition of benzoyl chloride (1.1 eq). d. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. e. Upon completion, quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the alkynyl ketone.

  • Step 2: Synthesis of 3-((tert-butyldimethylsilyloxy)methyl)-5-phenyl-1H-pyrazole (Protected Pyrazole) a. Dissolve the purified alkynyl ketone (1.0 eq) in ethanol in a round-bottom flask. b. Add hydrazine hydrate (1.5 eq) dropwise at room temperature. c. Heat the mixture to reflux (approx. 80 °C) and stir for 3-5 hours, monitoring by TLC. d. Cool the reaction to room temperature and remove the ethanol under reduced pressure. e. Add water to the residue and extract with DCM (3x). f. Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate to yield the protected pyrazole, which can often be used directly in the next step.

  • Step 3: Synthesis of (5-phenyl-1H-pyrazol-3-yl)methanol (Final Product) a. Dissolve the crude protected pyrazole (1.0 eq) in THF. b. Add TBAF solution (1.2 eq, 1M in THF) dropwise at 0 °C. c. Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis shows complete consumption of the starting material. d. Quench the reaction with water and extract with ethyl acetate (3x). e. Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate. f. Purify the final product by flash column chromatography to yield (5-phenyl-1H-pyrazol-3-yl)methanol as a solid.

Verification: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Dual Role of the Pyrazole Moiety

In the CuAAC reaction, the pyrazole scaffold serves two purposes. First, it is a core structural component of the final conjugate. Second, and more critically, it can act as an accelerating ligand. The mechanism of CuAAC involves the formation of a copper(I) acetylide intermediate.[2][9] The pyrazole nitrogens can coordinate to the copper center, stabilizing this intermediate and facilitating the subsequent cycloaddition with the azide. This can lead to faster reaction rates and allow for lower catalyst concentrations, which is particularly important in bioconjugation to minimize potential toxicity or protein denaturation from copper ions.[10]

CuAAC_Mechanism cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Cu_Acetylide Cu(I)-Acetylide Complex (Pyrazole Ligand Coordination) CuI->Cu_Acetylide + Alkyne - H+ Alkyne Pyrazole-Alkyne (R1-C≡CH) Alkyne->Cu_Acetylide Azide Azide (R2-N3) Metallacycle Six-Membered Cu-Metallacycle Azide->Metallacycle Cu_Acetylide->Metallacycle + Azide Triazolide Cu-Triazolide Metallacycle->Triazolide Ring Contraction Product 1,2,3-Triazole Product Triazolide->Product Protonolysis Product->CuI Catalyst Regeneration

Sources

Application

Application Notes and Protocols: Strategic N-Protection of 4-Methoxypyrazole Derivatives

Authored by: Dr. Gemini, Senior Application Scientist Abstract The 4-methoxypyrazole scaffold is a privileged core in modern medicinal chemistry and materials science, frequently appearing in pharmacologically active age...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The 4-methoxypyrazole scaffold is a privileged core in modern medicinal chemistry and materials science, frequently appearing in pharmacologically active agents and functional organic materials. The synthetic manipulation of this heterocycle is often complicated by the reactivity of the endocyclic N-H proton, which is both nucleophilic and weakly acidic. This reactivity necessitates a robust protecting group strategy to temporarily mask the pyrazole nitrogen, thereby enabling selective functionalization at other positions of the molecule. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection, implementation, and removal of key protecting groups for 4-methoxypyrazole derivatives. We will delve into the causality behind experimental choices, present detailed, validated protocols, and offer troubleshooting insights to ensure synthetic success.

The Imperative for N-Protection in Pyrazole Synthesis

A protecting group is a reversibly formed derivative of a functional group that temporarily reduces its reactivity, allowing for chemical transformations to be carried out elsewhere in the molecule.[1] For pyrazoles, the N-H group can interfere with a variety of common synthetic operations:

  • Metal-Catalyzed Cross-Coupling: The acidic proton can quench organometallic reagents or participate in undesired side reactions during crucial C-C or C-N bond-forming reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.[2][3]

  • Base-Mediated Reactions: Strong bases can deprotonate the pyrazole nitrogen, forming a pyrazolate anion. While sometimes useful, this can prevent selective deprotonation at other sites or lead to undesired alkylation or acylation on the nitrogen.

  • Electrophilic Additions: The nucleophilic nitrogen can compete with other sites in the molecule for reaction with electrophiles.

The ideal protecting group strategy involves high-yielding protection and deprotection steps under conditions that do not compromise the integrity of the rest of the molecule.[4]

Strategic Selection of a Pyrazole N-Protecting Group

Choosing the appropriate protecting group is a critical decision that dictates the overall synthetic strategy. The selection process should be guided by the planned subsequent reaction steps and the presence of other functional groups within the molecule.

G Start Start: Need to functionalize 4-methoxypyrazole derivative Question1 What are the subsequent reaction conditions? Start->Question1 Condition_Acid Strongly Acidic? Question1->Condition_Acid pH Condition_Base Strongly Basic? Question1->Condition_Base pH Condition_Redox Reductive/Oxidative? Question1->Condition_Redox Reagents Condition_Fluoride Fluoride Source? Question1->Condition_Fluoride Reagents PG_Boc Consider Boc (Acid Labile) Condition_Acid->PG_Boc No PG_SEM Consider SEM (Robust, F⁻ Labile) Condition_Acid->PG_SEM Yes PG_PMB Consider PMB (Oxidatively Labile) Condition_Acid->PG_PMB Yes PG_THP Consider THP (Mild Acid Labile) Condition_Acid->PG_THP No Condition_Base->PG_Boc Yes (Generally) Condition_Base->PG_SEM Yes Condition_Base->PG_PMB Yes Condition_Redox->PG_Boc Yes Condition_Redox->PG_SEM Yes Condition_Redox->PG_PMB No (Oxidatively Labile) Condition_Redox->PG_THP Yes Condition_Fluoride->PG_Boc Yes Condition_Fluoride->PG_SEM No Condition_Fluoride->PG_PMB Yes

Caption: Decision workflow for selecting an N-protecting group.

Key Protecting Groups: Protocols and Applications

The tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common amine protecting groups due to its general stability under basic, reductive, and nucleophilic conditions, and its facile removal with acid.[5] Its electron-withdrawing nature also modulates the electronic properties of the pyrazole ring.[6]

Rationale for Use: Excellent for syntheses involving Grignard reagents, organolithiums, basic hydrolysis of esters, or catalytic hydrogenations. It is often the first choice unless strong acidic conditions are required in subsequent steps.

Protocol 3.1.1: N-Boc Protection of 4-Methoxypyrazole

  • Materials:

    • 4-Methoxypyrazole (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

    • Triethylamine (Et₃N) (1.2 eq) or 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve 4-methoxypyrazole in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Add Et₃N or DMAP to the solution and stir for 5 minutes at room temperature.

    • Add (Boc)₂O to the mixture. If the reaction is sluggish, gentle heating to 40 °C can be applied. In many cases, the reaction proceeds smoothly at room temperature.[7][8]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-18 hours).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

    • Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure N-Boc-4-methoxypyrazole.

Protocol 3.1.2: N-Boc Deprotection (Acid-Mediated)

  • Materials:

    • N-Boc-4-methoxypyrazole (1.0 eq)

    • Trifluoroacetic acid (TFA) (5-10 eq) or 4M HCl in Dioxane

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Boc protected pyrazole in DCM at 0 °C (ice bath).

    • Slowly add TFA or 4M HCl in dioxane to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 0.5-3 hours).[5][8]

    • Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 4-methoxypyrazole.

Protocol 3.1.3: Selective N-Boc Deprotection (Base-Mediated)

  • Insight: While typically considered acid-labile, the N-Boc group on electron-deficient heterocycles like pyrazoles can be cleaved under specific basic or nucleophilic conditions. A novel method using sodium borohydride offers high selectivity.[9] This is particularly useful when other acid-sensitive groups are present.

  • Materials:

    • N-Boc-4-methoxypyrazole (1.0 eq)

    • Sodium borohydride (NaBH₄) (1.5 - 3.0 eq)

    • Ethanol (EtOH)

  • Procedure:

    • Dissolve the N-Boc protected pyrazole in ethanol at room temperature.

    • Add NaBH₄ portion-wise to the solution.

    • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-4 hours.[9][10]

    • Upon completion, carefully add water to quench the excess NaBH₄.

    • Concentrate the mixture to remove most of the ethanol.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to afford the deprotected pyrazole.

Advantages & Disadvantages of Boc Group
Advantages
✓ High crystallinity of protected derivatives
✓ Stable to a wide range of non-acidic reagents
✓ Readily available and inexpensive reagents
✓ Multiple deprotection methods available (acidic, basic)[9]
Disadvantages
✗ Labile to strong acids
✗ Adds significant steric bulk
✗ The by-product of deprotection (isobutylene/t-butanol) may require careful removal
The (2-Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group provides a robust alternative to the Boc group, exhibiting stability to both acidic and basic conditions where Boc would be cleaved. Its removal is orthogonal, relying on a fluoride source or very strong acid, making it ideal for complex, multi-step syntheses.[11]

Rationale for Use: Essential for synthetic routes that involve acidic steps (e.g., deprotection of other Boc groups) or when a particularly resilient protecting group is needed. The SEM group has also been shown to direct regioselective C-H arylation on the pyrazole ring.[12][13]

Protocol 3.2.1: N-SEM Protection of 4-Methoxypyrazole

  • Materials:

    • 4-Methoxypyrazole (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Procedure:

    • Suspend NaH in anhydrous THF in a flame-dried flask under an inert atmosphere at 0 °C.

    • Add a solution of 4-methoxypyrazole in anhydrous THF dropwise to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the pyrazolate anion.

    • Cool the reaction back to 0 °C and add SEM-Cl dropwise.

    • Stir the reaction at room temperature and monitor by TLC (typically 2-12 hours).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography (hexane/ethyl acetate) to obtain the pure N-SEM-4-methoxypyrazole.[11]

Protocol 3.2.2: N-SEM Deprotection (Fluoride-Mediated)

  • Materials:

    • N-SEM-4-methoxypyrazole (1.0 eq)

    • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.5 - 2.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the N-SEM protected pyrazole in anhydrous THF.

    • Add the TBAF solution dropwise at room temperature.

    • Heat the reaction to 60 °C or reflux and monitor by TLC. The deprotection can take several hours depending on the substrate.[11][14]

    • Once complete, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

    • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield the deprotected pyrazole.

Advantages & Disadvantages of SEM Group
Advantages
✓ Stable to a very broad range of conditions (acidic, basic, many redox)
✓ Enables orthogonal deprotection strategies[11]
✓ Can be used to direct regioselective functionalization[12]
Disadvantages
✗ Reagents are more expensive than for Boc protection
✗ Deprotection often requires elevated temperatures
✗ Silicon-containing byproducts can sometimes complicate purification
The p-Methoxybenzyl (PMB) Group

The PMB group is another versatile protecting group that is stable to a wide range of conditions but can be cleaved oxidatively. This provides another layer of orthogonality in complex syntheses.

Rationale for Use: Suitable for syntheses where both acid- and fluoride-labile groups must be preserved. Its removal under oxidative conditions (e.g., with CAN or DDQ) is highly specific.

Protocol 3.3.1: N-PMB Protection of 4-Methoxypyrazole

  • Materials:

    • 4-Methoxypyrazole (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion) (1.2 eq)

    • 4-Methoxybenzyl chloride (PMB-Cl) (1.2 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Suspend NaH in anhydrous DMF under an inert atmosphere at 0 °C.

    • Add a solution of 4-methoxypyrazole in DMF dropwise. Stir for 30 minutes at 0 °C.

    • Add PMB-Cl dropwise and allow the reaction to warm to room temperature.

    • Monitor by TLC until completion (typically 4-16 hours).

    • Quench with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 3.3.2: N-PMB Deprotection (Oxidative)

  • Materials:

    • N-PMB-4-methoxypyrazole (1.0 eq)

    • Trifluoroacetic acid (TFA) OR Ceric ammonium nitrate (CAN)

    • Solvent: Dichloromethane (DCM) for TFA; Acetonitrile/Water for CAN

  • Procedure (using TFA):

    • Dissolve the N-PMB pyrazole in DCM.

    • Add an excess of TFA (e.g., 20 eq) and heat to reflux.[15]

    • Monitor the reaction by TLC. Upon completion, cool and carefully neutralize with saturated NaHCO₃ solution.

    • Extract with DCM, dry, and concentrate to yield the deprotected product.

Advantages & Disadvantages of PMB Group
Advantages
✓ Stable to basic, nucleophilic, and reductive conditions
✓ Orthogonal to acid- and fluoride-labile protecting groups
Disadvantages
✗ Labile to strong acids
✗ Cannot be used in the presence of other electron-rich aromatic rings that are sensitive to oxidation

Application Case Study: Synthesis of a 3,5-Disubstituted 4-Methoxypyrazole

This hypothetical workflow illustrates how N-protection enables a regioselective C-H arylation that would be difficult on an unprotected pyrazole.

G cluster_0 Synthetic Workflow A 1. 4-Methoxypyrazole B 2. N-SEM Protection (Protocol 3.2.1) A->B C N-SEM-4-methoxypyrazole B->C D 3. Pd-Catalyzed C-5 Arylation (Directed by SEM group) C->D E 5-Aryl-N-SEM-4-methoxypyrazole D->E F 4. N-SEM Deprotection (Protocol 3.2.2) E->F G 5. Final Product: 5-Aryl-4-methoxypyrazole F->G

Caption: Workflow for a protection-functionalization-deprotection sequence.

In this sequence, the SEM group not only prevents interference from the N-H proton but also directs the palladium catalyst to the C-5 position, enabling the synthesis of a specific regioisomer.[12] Attempting this reaction on the unprotected pyrazole could lead to a mixture of N-arylated and C-arylated products with poor regioselectivity.

Summary and Outlook

The strategic use of protecting groups is fundamental to the successful synthesis of complex 4-methoxypyrazole derivatives. The choice between common groups like Boc, SEM, and PMB should be dictated by a thorough analysis of the planned synthetic route, focusing on chemical stability and orthogonality. The detailed protocols provided herein serve as a validated starting point for laboratory work. As the demand for novel pyrazole-based compounds in pharmaceuticals and materials continues to grow, a mastery of these protecting group strategies will remain an essential skill for the modern synthetic chemist.

References

  • Banu, S., & Singh, R. V. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of the Indian Chemical Society, 97(5), 721-725.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. [Link]

  • Royal Society of Chemistry. (2017). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Baran, P. S. (n.d.). Protecting Groups. The Scripps Research Institute. [Link]

  • Daugulis, O., et al. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 48(30), 5545–5548. [Link]

  • Stanovnik, B., et al. (2002). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Journal of Heterocyclic Chemistry, 39(5), 857-862. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]

  • ResearchGate. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]

  • ResearchGate. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. [Link]

  • Pisár, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 169. [Link]

  • Al-Amin, M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(1), 1-27. [Link]

  • ResearchGate. (2016). Synthesis of Substituted Pyrazole N-Oxide and Pyrazole from Propargyl Amine. [Link]

  • Gurbanov, A. V., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5, 25571-25584. [Link]

  • ResearchGate. (2011). 4-Arylation of 3-alkoxypyrazoles. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Methoxypyrazole N-Alkylation

Current Status: Online Operator: Senior Application Scientist Ticket Topic: Yield Improvement & Troubleshooting for 4-Methoxypyrazole N-Alkylation[1] Executive Summary: The "4-Methoxy" Challenge Welcome to the technical...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket Topic: Yield Improvement & Troubleshooting for 4-Methoxypyrazole N-Alkylation[1]

Executive Summary: The "4-Methoxy" Challenge

Welcome to the technical support center. You are likely here because your standard alkylation protocol (effective for pyrazole or 4-nitropyrazole) is failing with 4-methoxypyrazole .

The Core Problem: The 4-methoxy group is a strong Electron Donating Group (EDG).[1] While this makes the resulting N-alkylated product a potent nucleophile (useful for downstream chemistry), it works against you during the alkylation step in two ways:[1]

  • Reduced Acidity: The EDG destabilizes the pyrazolide anion, raising the pKa of the N-H proton (estimated pKa > 20 in DMSO).[1] Weak bases like K₂CO₃ often fail to fully deprotonate the substrate, leading to stalled conversion.[1]

  • Increased Nucleophilicity (Over-Alkylation): Once the mono-alkylated product is formed, the electron-rich ring is highly susceptible to a second attack, forming the quaternary ammonium salt (bis-alkylation), which crashes out or complicates purification.[1]

This guide provides a self-validating logic system to overcome these electronic barriers.

Diagnostic Decision Matrix

Before altering your protocol, use this decision tree to identify your failure mode.

OptimizationWorkflow start Start: Low Yield Observed check_tlc Check TLC/LCMS What do you see? start->check_tlc sm_remains Starting Material Remains (Low Conversion) check_tlc->sm_remains Major Spot = SM product_mix Product + Dialkylated Salt (Over-Alkylation) check_tlc->product_mix New Polar Spot base_check Current Base? sm_remains->base_check stoich_check Eq. of Alkyl Halide? product_mix->stoich_check k2co3 K2CO3 / Na2CO3 base_check->k2co3 csh Cs2CO3 or NaH base_check->csh switch_cs ACTION: Switch to Cs2CO3 (Cesium Effect) k2co3->switch_cs check_temp ACTION: Increase Temp or Add KI (Finkelstein) csh->check_temp excess > 1.2 Equivalents stoich_check->excess controlled 1.0 - 1.1 Equivalents stoich_check->controlled reduce_eq ACTION: Reduce to 1.05 eq High Dilution (0.1 M) excess->reduce_eq switch_base ACTION: Switch to NaH (Irreversible Deprotonation) controlled->switch_base

Figure 1: Troubleshooting logic flow for 4-methoxypyrazole alkylation. Blue nodes indicate start, Yellow/Red indicate failure modes, and Green indicates corrective actions.[1]

Technical Support Tickets (FAQs)

Ticket #1: "The reaction stalls at 50% conversion."

Diagnosis: Insufficient deprotonation.[1] Explanation: 4-Methoxypyrazole is less acidic than unsubstituted pyrazole.[1] Common bases like K₂CO₃ in Acetone or Acetonitrile often lack the basicity or solubility to drive the equilibrium forward.[1] Solution: The Cesium Effect. Switch to Cesium Carbonate (Cs₂CO₃) in DMF or Acetonitrile .[1]

  • Why? Cesium is a larger cation with a "softer" charge density.[1] It forms a looser ion pair with the pyrazolide anion compared to Potassium.[1] This "naked" anion is significantly more nucleophilic and soluble in organic solvents, driving the reaction to completion [1].[1]

Ticket #2: "I see a baseline spot on TLC (Quaternization)."

Diagnosis: Bis-alkylation (formation of pyrazolium salt).[1] Explanation: Because the 4-OMe group pushes electron density into the ring, the product (N-alkyl-4-methoxypyrazole) is still very nucleophilic.[1] If excess alkyl halide is present, the product attacks a second equivalent.[1] Solution:

  • Stoichiometry: Strict control is required.[1] Use 1.05 equivalents of alkyl halide max.[1]

  • Order of Addition: Do not add the base to a mixture of pyrazole and alkyl halide.[1]

    • Correct Protocol: Dissolve Pyrazole + Base.[1] Stir for 30 mins (deprotonation). Then add Alkyl Halide dropwise. This ensures the alkyl halide meets the anion (fast reaction) rather than the neutral product.[1]

Ticket #3: "My alkyl chloride is not reacting."

Diagnosis: Poor leaving group ability.[1] Explanation: The nucleophilicity of 4-methoxypyrazole is moderate.[1] It struggles to displace chlorides.[1] Solution: Finkelstein Catalysis. Add 10 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) .[1]

  • Mechanism: The Iodide displaces the Chloride in situ to form the Alkyl Iodide (R-I), which is ~100x more reactive toward the pyrazole anion.[1]

Comparative Reagent Data

Select your conditions based on your specific alkylating agent.[1]

VariableStandard Condition (Avoid)Optimized Condition (Recommended) Why?
Base K₂CO₃Cs₂CO₃ (2.0 eq)Higher solubility in DMF; "Cesium effect" increases anion reactivity [2].[1]
Solvent Acetone / THFDMF or Acetonitrile Polar aprotic solvents stabilize the transition state and dissolve inorganic bases.
Temp Room Temp60°C - 80°C Overcomes the activation energy barrier caused by the EDG-induced lower acidity.[1]
Additive NoneTBAI (0.1 eq)Essential if using Alkyl Chlorides or bulky Bromides.[1]

The "Gold Standard" Protocol

Objective: N-Alkylation of 4-methoxypyrazole with a primary alkyl bromide.

Reagents:

  • 4-Methoxypyrazole (1.0 eq)[1]

  • Alkyl Bromide (1.1 eq)[1][2]

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)[1]

  • DMF (Anhydrous, 0.2 M concentration)

Step-by-Step Procedure:

  • Activation:

    • To a flame-dried flask equipped with a magnetic stir bar, add 4-methoxypyrazole (1.0 eq) and Cs₂CO₃ (2.0 eq).

    • Add anhydrous DMF (concentration ~0.2 M relative to pyrazole).[1]

    • Critical Step: Stir at 60°C for 30 minutes. This ensures formation of the pyrazolide anion before the electrophile is introduced.[1]

  • Alkylation:

    • Cool the mixture to Room Temperature (to prevent exotherm/runaway side reactions).

    • Add the Alkyl Bromide (1.1 eq) dropwise via syringe.[1]

    • Note: If using an Alkyl Chloride, add 10 mol% TBAI at this stage.[1]

  • Reaction:

    • Heat to 60°C and monitor by TLC/LCMS.

    • Checkpoint: Reaction is typically complete in 2–4 hours. If SM remains after 4 hours, add another 0.1 eq of Alkyl Bromide.[1]

  • Workup (Self-Validating):

    • Dilute with EtOAc and wash with Water (x3) .[1]

    • Why x3? DMF partitions into water.[1] If you only wash once, DMF remains in the organic layer and will ruin your column chromatography separation (streaking).[1]

    • Wash with Brine (x1), dry over Na₂SO₄, and concentrate.[1]

Mechanistic Visualization

Understanding the "Cesium Effect" helps justify the cost of the reagent.[1]

Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Py 4-OMe-Pyrazole (Neutral) Complex [Py- Cs+] Loose Ion Pair Py->Complex -HCO3- Base Cs2CO3 Base->Complex Product N-Alkyl Product Complex->Product Fast SN2 Salt CsX Complex->Salt RX R-X (Alkyl Halide) RX->Product

Figure 2: The Cesium cation (Cs+) creates a "loose ion pair" with the pyrazole anion, making it more available for reaction compared to the "tight ion pair" formed with Potassium (K+).[1]

References

  • Flessner, T. & Dorsch, D. (2001).[1] "Cesium Carbonate: A Powerful Base for the N-Alkylation of Indoles and Pyrazoles."[1] Tetrahedron Letters, 42(30), 5059-5061.[1] [1]

  • Kikuchi, S. et al. (2024).[1] "The 'Cesium Effect' Magnified: Exceptional Chemoselectivity in Cesium Ion Mediated Nucleophilic Reactions." PMC PubMed Central.[1]

  • Reich, H. J. (2022).[1][3] "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry.[1]

Sources

Optimization

Technical Support Center: Navigating the Regioselectivity of Pyrazole N-Alkylation

Welcome to the Technical Support Center dedicated to a persistent challenge in synthetic chemistry: the selective N-alkylation of pyrazoles and the subsequent separation of N1 and N2 isomers. This guide is designed for r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to a persistent challenge in synthetic chemistry: the selective N-alkylation of pyrazoles and the subsequent separation of N1 and N2 isomers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the complexities of this common synthetic transformation. The content is structured in a user-friendly question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in the N-alkylation of unsymmetrical pyrazoles?

The core challenge lies in controlling the regioselectivity of the alkylation reaction. Pyrazoles possess two adjacent nitrogen atoms, N1 and N2, which have similar reactivity. This often leads to the formation of a mixture of N1 and N2-alkylated regioisomers, which can be challenging to separate due to their similar physical and chemical properties.[1][2] Traditional alkylating agents like methyl iodide or dimethyl sulfate often provide poor selectivity.[1]

Q2: What are the key factors that govern the N1 vs. N2 selectivity in pyrazole alkylation?

The regioselectivity of pyrazole alkylation is a nuanced interplay of several factors:

  • Steric Hindrance: This is often the most intuitive factor. Alkylation generally favors the less sterically hindered nitrogen atom.[2][3] Bulky substituents on the pyrazole ring or the use of a sterically demanding alkylating agent will direct the incoming group to the more accessible nitrogen.[1][2]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms.[1][2][4] Electron-withdrawing groups can influence the electron density at each nitrogen, thereby affecting the site of alkylation.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N1/N2 isomer ratio.[1][4]

    • Base: The nature of the base and its counter-ion can influence the regioselectivity. For instance, K₂CO₃ in DMSO is often effective for regioselective N1-alkylation of 3-substituted pyrazoles, while in some cases, magnesium-based catalysts like MgBr₂ have been shown to favor N2-alkylation.[2] Using sodium hydride (NaH) can sometimes prevent the formation of regioisomeric products.[2][4]

    • Solvent: The polarity of the solvent plays a crucial role. Polar aprotic solvents such as DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[2] In some instances, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have demonstrated a dramatic improvement in regioselectivity.[2]

  • Alkylating Agent: The nature of the alkylating agent is critical. The reactivity follows the general trend of I > Br > Cl > OTs for the leaving group.[2] More advanced and sterically hindered reagents have been developed to enhance selectivity.[1]

  • Kinetic vs. Thermodynamic Control: The reaction can be directed towards the kinetic or thermodynamic product based on the reaction conditions.[5][6][7][8][9] The kinetic product is formed faster, often at lower temperatures, while the more stable thermodynamic product is favored at higher temperatures where an equilibrium can be established.[7][8][9]

Q3: Are there reliable methods to achieve high N1-selectivity?

Yes, several strategies have been developed to favor N1-alkylation:

  • Sterically Hindered Alkylating Agents: The use of bulky reagents can effectively block the more hindered N2 position.[1]

  • Protecting Group Strategies: In certain cases, one of the nitrogen atoms can be protected to direct alkylation to the desired position, followed by a deprotection step.[1]

  • Catalyst Control: Specific catalysts can promote alkylation at a particular nitrogen. For example, some magnesium-based catalysts have shown a preference for N2-alkylation.[2]

  • Biocatalysis: Engineered enzymes, such as methyltransferases, can offer exceptional regioselectivity, often exceeding 99%.[1]

Q4: How can I separate a mixture of N1 and N2-alkylated pyrazole isomers?

Separating these closely related isomers is a common hurdle. The most frequently employed techniques include:

  • Silica Gel Column Chromatography: This is the most common method for separating regioisomers.[1][10][11] The success of the separation hinges on finding an appropriate eluent system that provides good resolution on a TLC plate.[1][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for high-resolution separation of closely related regioisomers and is the method of choice for separating enantiomers.[12]

  • Crystallization: This can be a highly effective method, particularly if one isomer forms well-defined crystals more readily.[13] A common strategy involves forming acid addition salts, which can then be selectively crystallized.[13]

  • Fractional Distillation: For volatile isomers with sufficiently different boiling points, fractional distillation can be a viable separation technique.[13]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.

Problem 1: Poor N1/N2 Selectivity
  • Symptom: Your reaction yields a mixture of N1 and N2 isomers in nearly equal amounts, or in a ratio that is difficult to separate.

  • Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions Optimize the Base and Solvent System: Experiment with different bases (e.g., K₂CO₃, NaH, Cs₂CO₃) and polar aprotic solvents (e.g., DMF, DMSO, acetonitrile).[2] The combination of K₂CO₃ in DMSO is a good starting point for favoring N1-alkylation.[2]
Adjust the Temperature: Lowering the reaction temperature may favor the kinetic product and increase selectivity.[2] Conversely, if the desired isomer is the thermodynamic product, increasing the temperature might be beneficial.[9]
Steric and Electronic Similarity Modify the Alkylating Agent: If possible, switch to a bulkier alkylating agent to increase steric differentiation between the two nitrogen atoms.[1]
Modify the Pyrazole Substrate: If your synthetic route allows, consider introducing a bulky substituent on the pyrazole ring to direct the alkylation.
Kinetic vs. Thermodynamic Equilibrium Time Study: Run the reaction for different durations to see if the isomer ratio changes over time. This can indicate whether you are observing the kinetic or thermodynamic product distribution.[9]
Problem 2: Difficulty in Separating N1 and N2 Isomers
  • Symptom: The N1 and N2 isomers co-elute during column chromatography or show very poor separation.

  • Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Similar Polarity Optimize Column Chromatography Conditions: Experiment with a variety of eluent systems with different polarities.[1] Consider using additives like triethylamine for basic compounds or acetic acid for acidic compounds.[1] Explore different stationary phases such as alumina or reversed-phase silica.[1]
Utilize HPLC: For challenging separations, HPLC with either normal-phase or reverse-phase columns can provide the necessary resolution.[12]
Isomers Do Not Crystallize Well Attempt Salt Formation: Convert the isomer mixture to salts using different acids (e.g., HCl, H₂SO₄, tartaric acid). The resulting salts may have different solubilities, allowing for selective crystallization.[13]
Inseparable Mixture Consider a Derivatization Strategy: Chemically modify the isomer mixture to introduce a new functional group that alters the physical properties of the isomers, facilitating separation. After separation, the derivatizing group can be removed.[14]

Experimental Protocols

General Protocol for Base-Mediated N-Alkylation of Pyrazoles

This protocol provides a general starting point for the N-alkylation of pyrazoles.[2][15]

  • Preparation: To a solution of the pyrazole (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, DMSO), add the base (1.1 - 1.5 eq) at room temperature under an inert atmosphere.

  • Deprotonation: Stir the mixture at room temperature for 15-30 minutes to allow for the deprotonation of the pyrazole nitrogen.[15]

  • Alkylation: Add the alkylating agent (1.0 - 1.2 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (ranging from room temperature to 80°C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and quench with water or a saturated aqueous solution of ammonium chloride.[15] Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

Protocol for Separation of N1/N2 Isomers by Silica Gel Column Chromatography

This protocol outlines a general procedure for separating pyrazole regioisomers.[10][12]

  • TLC Analysis: Develop a TLC solvent system that shows good separation between the two isomers. The difference in Rf values should ideally be greater than 0.1.

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude isomer mixture in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure isomers.

  • Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Visualizing the Process

Pyrazole_Alkylation_Workflow cluster_reaction Alkylation Reaction cluster_separation Isomer Separation Start Start with Pyrazole Substrate Base_Solvent Select Base and Solvent Start->Base_Solvent Alkylating_Agent Choose Alkylating Agent Base_Solvent->Alkylating_Agent Reaction_Conditions Set Reaction Temperature and Time Alkylating_Agent->Reaction_Conditions Reaction Perform Alkylation Reaction_Conditions->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Crude_Product Obtain Crude Product (Isomer Mixture) Workup->Crude_Product Separation_Method Select Separation Method (Chromatography, Crystallization, etc.) Crude_Product->Separation_Method Optimization Optimize Separation Conditions Separation_Method->Optimization Separation Perform Separation Optimization->Separation Pure_Isomers Isolate Pure N1 and N2 Isomers Separation->Pure_Isomers Troubleshooting_Flowchart Start Poor N1/N2 Selectivity or Separation Check_Conditions Review Reaction Conditions (Base, Solvent, Temp.) Start->Check_Conditions Check_Sterics Evaluate Steric Factors (Substituents, Alkylating Agent) Start->Check_Sterics Optimize_Chromatography Optimize Chromatography (Eluent, Stationary Phase) Start->Optimize_Chromatography Try_Crystallization Attempt Crystallization/ Salt Formation Start->Try_Crystallization Modify_Reaction Modify_Reaction Check_Conditions->Modify_Reaction Modify and Re-run Modify_Reagents Modify_Reagents Check_Sterics->Modify_Reagents Change Reagents Successful_Separation Successful_Separation Optimize_Chromatography->Successful_Separation Successful Separation Try_Crystallization->Successful_Separation Successful Separation

Caption: A troubleshooting decision tree for addressing poor selectivity and separation issues.

References

  • Technical Support Center: Selective N-Methyl
  • Alkylation of Pyrazole - Printable Mechanism Notes | PDF - Scribd. (URL: )
  • Activation Energy Estimation for Alkylation of Pyrazole (Part II) - WuXi Biology. (URL: )
  • Column chromatography conditions for separating pyrazole isomers - Benchchem. (URL: )
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (URL: )
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (URL: )
  • Technical Support Center: Optimizing N-Alkyl
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc - KTU ePubl. (URL: )
  • Technical Support Center: Purification of Methyl Pyrazole Isomers - Benchchem. (URL: )
  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC. (URL: [Link])

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (URL: [Link])

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus ... - PMC. (URL: [Link])

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC. (URL: [Link])

  • N-methylation of pyrazole : r/OrganicChemistry - Reddit. (URL: [Link])

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. (URL: [Link])

  • Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem. (URL: )
  • Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess | Organic Letters - ACS Publications. (URL: [Link])

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - ResearchGate. (URL: [Link])

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona. (URL: )
  • Identifying and removing byproducts in pyrazole synthesis - Benchchem. (URL: )
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - Semantic Scholar. (URL: [Link])

  • Separation of Pyrazole on Newcrom R1 HPLC column - SIELC Technologies. (URL: [Link])

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC. (URL: [Link])

  • US5705656A - N-alkylation method of pyrazole - Google P
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - ResearchGate. (URL: [Link])

  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • Selective Isomer Formation and Crystallization-Directed Magnetic Behavior in Nitrogen-Confused C-Scorpionate Complexes of Fe(O3SCF3)2 - PubMed. (URL: [Link])

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. (URL: [Link])

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - Digital CSIC. (URL: [Link])

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (URL: [Link])

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar. (URL: [Link])

  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. (URL: [Link])

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. (URL: [Link])

  • Thermodynamic and kinetic reaction control - Wikipedia. (URL: [Link])

  • Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes - MDPI. (URL: [Link])

  • Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - ResearchGate. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Enhancing the Solubility of Pyrazole Alcohols in Non-Polar Solvents

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for addressing the common challenge of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for addressing the common challenge of dissolving pyrazole alcohols in non-polar solvent systems. Our approach is built on explaining the fundamental principles behind each technique, ensuring you can make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when working with pyrazole alcohols.

Q1: Why are my pyrazole alcohols poorly soluble in non-polar solvents like hexane or toluene?

A: The poor solubility stems from a fundamental principle of chemistry: "like dissolves like".[1] Pyrazole alcohols possess distinct polar characteristics due to two key structural features:

  • The Pyrazole Ring: The nitrogen atoms in the pyrazole ring, particularly the N-H group, can act as hydrogen bond donors and acceptors.[2]

  • The Hydroxyl (-OH) Group: This alcohol functional group is highly polar and readily participates in hydrogen bonding.

Non-polar solvents, such as hexane, toluene, or cyclohexane, are composed of molecules with low polarity and cannot form strong favorable interactions, like hydrogen bonds, with your polar compound. The strong intermolecular forces (hydrogen bonding and π-π stacking) within the pyrazole alcohol's crystal lattice are often more energetically favorable than the weak interactions offered by the non-polar solvent, leading to low solubility.[3]

Q2: What is the simplest first step to try and improve solubility?

A: Before attempting more complex methods, always assess the effect of temperature. For many compounds, solubility increases with temperature.[3][4] The added thermal energy helps overcome the energy of the crystal lattice, allowing solvent molecules to solvate the individual pyrazole alcohol molecules.[3] Gently heating the solvent while stirring can be a simple and effective initial step. However, be cautious of potential compound degradation at elevated temperatures.[5]

Q3: What is a "co-solvent" and how does it work?

A: A co-solvent is a secondary solvent added in a small quantity to the primary (bulk) solvent to enhance the solubility of a solute.[6] In your case, this involves adding a small amount of a polar, miscible solvent (like ethanol or THF) to your non-polar bulk solvent. The co-solvent molecules can form favorable hydrogen bonds and dipole-dipole interactions with the pyrazole alcohol, creating a more hospitable "micro-environment" that facilitates its dissolution within the bulk non-polar medium.[7] This is a widely used and highly effective strategy.[3][8]

Q4: Can I use salt formation to increase solubility in a non-polar solvent?

A: This is a common misconception. Salt formation is a highly effective and widely used technique to increase the aqueous (water) solubility of ionizable drugs.[9][10][11][12] However, converting your pyrazole alcohol to a salt will drastically decrease its solubility in non-polar solvents. Salts are ionic and highly polar, making them incompatible with non-polar environments. This strategy is counterproductive for the goal of dissolving your compound in a non-polar medium.

Part 2: In-Depth Troubleshooting Guide

This guide provides structured solutions for more persistent solubility challenges.

Issue 1: My compound remains insoluble even after heating.

If temperature adjustment fails, the next logical step is to modify the solvent system itself.

Solution: Implement a Co-Solvent System

The rationale is to introduce a small fraction of a polar solvent to bridge the polarity gap between your compound and the non-polar bulk solvent.

  • Choosing a Co-Solvent: The ideal co-solvent should be miscible with the non-polar solvent and capable of solubilizing your pyrazole alcohol. Common choices include:

    • Alcohols (Ethanol, Methanol, Isopropanol)

    • Ethers (Tetrahydrofuran (THF), Dioxane)

    • Aprotic Polar Solvents (Acetone, Dimethyl Sulfoxide (DMSO))

  • Causality: The co-solvent disrupts the non-polar solvent structure just enough to create pockets where the pyrazole alcohol can be solvated through hydrogen bonding and dipole-dipole interactions. This circumvents the energy barrier required for the non-polar solvent to directly break the compound's crystal lattice.

Workflow for Co-Solvent Selection

A Insolubility Observed in Non-Polar Solvent B Select 3-5 Miscible Polar Co-solvents (e.g., EtOH, THF, DMSO) A->B C Prepare Stock Solutions of Pyrazole Alcohol in Each Co-solvent B->C D Screening Experiment: Add Stock Solution Dropwise to Heated Non-Polar Solvent C->D E Observe for Precipitation or Persistent Cloudiness D->E F Is Solution Clear? E->F G Yes: Co-solvent is a Potential Candidate. Proceed to Optimization. F->G Yes H No: Try a Different Co-solvent from the list. F->H No I Optimize Concentration: Determine Minimum % of Co-solvent Needed G->I H->B

Sources

Optimization

Removing unreacted 4-methoxypyrazole from reaction mixtures

Ticket ID: PYZ-4OME-REM-001 Topic: Strategies for removing unreacted 4-methoxypyrazole (4-OMe-Pz) from reaction mixtures. Status: Open Assigned Specialist: Senior Application Scientist[1][2] Executive Summary: The Molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYZ-4OME-REM-001 Topic: Strategies for removing unreacted 4-methoxypyrazole (4-OMe-Pz) from reaction mixtures. Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary: The Molecule & The Challenge

4-Methoxypyrazole is a deceptively simple heterocycle.[1][2] Its removal is often complicated by its amphoteric nature and moderate polarity.[1][2] Unlike simple amines, its basicity is low (


 of conjugate acid 

2.5–3.0), meaning it does not protonate as easily as triethylamine or pyridine.[1][2] Conversely, its acidity (

of NH

14.[1][2]2) allows it to act as a weak acid.[1][2]

Successful removal depends entirely on the chemical nature of your product .[1] You must exploit the difference in


 or nucleophilicity between your product and the 4-OMe-Pz starting material.[1]
Physical Profile (4-Methoxypyrazole)
PropertyValue / CharacteristicImplication for Workup
MW 98.10 g/mol Low MW; potential sublimation issues under high vac.[1][2]
Basicity (

of

)
~2.5 – 3.0 (Est.)[1][2]Requires pH < 1.0 for >99% protonation.[1][2]
Acidity (

of NH)
~14.2Deprotonation requires strong base (e.g., NaOH).[1][2]
Polarity ModerateCo-elutes with polar products on Silica.[1][2]
Nucleophilicity Moderate (NH)Susceptible to electrophilic scavengers.[1][2]

Module 1: Aqueous Workup (The pH Switch)[2]

Applicability: Use this when your product is neutral (e.g., N-aryl pyrazoles, amides, sulfonamides) or very weakly basic (


).[1][2]
The Science

Because the pyrazole nitrogen lone pair is part of the aromatic system, 4-OMe-Pz is a weak base.[1][2] A standard "weak acid wash" (e.g., 5% citric acid or


) is often insufficient to fully protonate it and drive it into the aqueous layer.[1][2] You need a stronger acid to force the equilibrium.[1]
Protocol: The "Hard Acid" Wash
  • Dilution: Dissolve the crude mixture in a non-polar solvent (DCM or EtOAc). Avoid ethers if possible, as they can solvate salts.[1][2]

  • The Wash: Wash the organic layer 3x with 1M HCl (pH

    
     0).[1]
    
    • Mechanism:[1][3] At pH 0, the 4-OMe-Pz (

      
       ~3) is >99.9% protonated (
      
      
      
      ) and partitions into the water.[1][2]
  • The Check: If your product is acid-sensitive, do not use this method.[1][2]

  • Back-Extraction (Optional): If yield is low, basify the aqueous wash to pH 10 and extract with EtOAc to recover any lost product (verify by TLC).[1]

Warning: If your product contains a basic amine (e.g., a pyridine or aliphatic amine), it will also be removed.[1][2] Proceed to Module 2.

Module 2: Chemoselective Scavenging (The Solid Phase)[2]

Applicability: The "Gold Standard" for N-alkylated pyrazole products.[1] Use when your product lacks an acidic N-H proton but the impurity (4-OMe-Pz) retains it.[1][2]

The Science

This method relies on chemoselectivity .[1] The unreacted 4-OMe-Pz contains a nucleophilic N-H group.[1][2] If your product is N-substituted (N-alkyl/aryl), it has no N-H.[1][2] By adding an electrophilic solid-supported resin, you covalently bind the impurity to the bead, which is then filtered off.[1][2]

Recommended Resins
  • PS-Isocyanate: Highly effective.[1][2][4] Reacts with the pyrazole NH to form a urea.[1]

  • PS-TsCl (Tosyl Chloride): Reacts to form a sulfonamide.[1][2] Cheaper, but slower kinetics.[1][2]

Protocol: "Shake and Filter"[2][5]
  • Stoichiometry: Calculate the excess 4-OMe-Pz (based on stoichiometry or NMR integration). Add 2–3 equivalents of PS-Isocyanate resin relative to the impurity.[1]

  • Solvent: Dissolve crude in DCM or THF (dry solvents preferred to prevent resin hydrolysis).

  • Incubation: Add the resin and shake gently at room temperature for 4–16 hours.

    • Tip: Add a catalytic amount of TEA (Triethylamine) to accelerate the capture if using PS-TsCl.[1][2]

  • Filtration: Filter through a fritted glass funnel or a cotton plug. Rinse the resin with DCM.[1]

  • Result: The filtrate contains your product; the impurity is trapped on the beads.[1]

Module 3: Chromatographic Resolution

Applicability: When workup and scavenging fail, or for large-scale purification.[1][2]

The Science

Pyrazoles are notorious for "tailing" on silica gel due to hydrogen bonding with silanols. 4-Methoxypyrazole is electron-rich, making this interaction stronger.[1][2]

Troubleshooting the Column
  • Issue: Broad peaks/streaking.

  • Fix: Add 1% Triethylamine (TEA) to your eluent system.[1][2] This blocks the acidic silanol sites on the silica, sharpening the pyrazole peak.

  • Alternative: If using Reverse Phase (C18), use 0.1% Formic Acid .[1][2] The low pH ensures the pyrazole is protonated and elutes at the solvent front (void volume), separating it from a more hydrophobic product.[2]

Module 4: The "Chemical Knockout" (Derivatization)[2]

Applicability: The "Nuclear Option."[1] Use when the impurity and product co-elute perfectly.[1]

The Science

If you cannot separate the two, change the physical properties of the impurity.[2] By acylating the unreacted 4-OMe-Pz, you convert it into an amide (N-acetyl-4-methoxypyrazole), which has drastically different polarity (


) and no basicity.[1][2]
Protocol
  • Add Acetic Anhydride (1.5 eq) and Pyridine (1.5 eq) to the crude mixture.

  • Stir for 30 minutes. The unreacted 4-OMe-Pz converts to the N-acetyl derivative.[1]

  • Run a standard silica column.[1] The N-acetyl derivative is usually much less polar (higher

    
    ) than the free pyrazole and easily separated.[2]
    

Visual Decision Guide

PzRemoval Start Start: Crude Mixture (Product + 4-OMe-Pz) IsProductBasic Is your PRODUCT basic? (e.g., contains amines) Start->IsProductBasic AcidWash Method A: Acid Wash (1M HCl Extraction) IsProductBasic->AcidWash No (Neutral/Acidic) HasNH Does Product have free N-H? IsProductBasic->HasNH Yes Scavenger Method B: Scavenger Resin (PS-Isocyanate) HasNH->Scavenger No (N-Substituted) Derivatize Method C: Derivatization (Acetic Anhydride) HasNH->Derivatize Yes (Co-elution issues)

Figure 1: Decision matrix for selecting the optimal purification strategy based on product chemistry.

Frequently Asked Questions (FAQs)

Q: I tried the 1M HCl wash, but my product precipitated as a gum. What happened? A: Your product likely formed an insoluble hydrochloride salt.[1][2]

  • Fix: Switch to Method B (Scavenger Resin) . Alternatively, try extracting with a more polar organic solvent like Chloroform/Isopropanol (3:[1]1) during the wash to keep the product salt solubilized in the organic layer, though this is risky.[2]

Q: Can I remove 4-methoxypyrazole by vacuum? A: 4-Methoxypyrazole has a relatively low molecular weight but a high boiling point due to hydrogen bonding.[1][2] It may sublime under high vacuum (<0.5 mbar) with gentle heating (40-50°C), but this is rarely quantitative and risks contaminating your pump oil.[1][2]

Q: Why is my 4-methoxypyrazole turning pink/red on the column? A: Electron-rich pyrazoles are sensitive to oxidation. Old silica gel or chlorinated solvents can sometimes induce oxidative degradation, leading to colored impurities.[1][2] Ensure your solvents are acid-free and consider adding a radical inhibitor (BHT) if the problem persists, though this is rare.[1][2]

References

  • BenchChem. (2025).[1][2][5] Identifying and removing byproducts in pyrazole synthesis. Retrieved from [1][2]

  • Organic Syntheses. (2011). Regioselective synthesis of substituted pyrazoles.[1][2][6][7] Org.[1][2][4][5][7][8][9] Synth. 2011, 88, 13-23.[1][2] Retrieved from [1][2]

  • Biotage. (2024).[1][2][10] Metal Scavengers and Organic Purification Strategies.[1][2][4] Retrieved from [1][2]

  • PubChem. (2025).[1][2][11] 4-Methylpyrazole (Analogous Data).[1][2][12] CID 3406.[1][2] Retrieved from [1][2]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Pyrazole-Propanol Synthesis

Welcome to the Technical Support Center for optimizing the synthesis of pyrazole derivatives using a propanol-based solvent system. This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing the synthesis of pyrazole derivatives using a propanol-based solvent system. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental parameters, with a specific focus on the critical role of reaction temperature. Here, we synthesize technical accuracy with field-proven insights to empower you to overcome common challenges and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for pyrazole synthesis when reacting a 1,3-dicarbonyl compound with a hydrazine in propanol?

A1: The most common and reliable method for synthesizing pyrazoles from a 1,3-dicarbonyl compound and a hydrazine is the Knorr pyrazole synthesis.[1][2] The mechanism, which is catalyzed by acid, begins with the formation of an imine. One of the nitrogen atoms of the hydrazine attacks a carbonyl carbon of the 1,3-dicarbonyl compound. The second nitrogen of the hydrazine then attacks the other carbonyl group, leading to cyclization and the formation of a diimine intermediate. This intermediate then dehydrates to form the stable, aromatic pyrazole ring.[3] Propanol serves as a suitable polar protic solvent for this reaction, facilitating the dissolution of reactants and the stabilization of charged intermediates.

Q2: My reaction in propanol is sluggish at room temperature. Should I increase the heat?

A2: Yes, in many cases, increasing the reaction temperature is necessary to achieve a reasonable reaction rate for pyrazole synthesis. Many Knorr pyrazole syntheses require heating to proceed efficiently.[1] A reaction in 1-propanol, for instance, has been successfully conducted by heating at approximately 100°C.[3] However, the optimal temperature is highly dependent on the specific substrates being used. It is recommended to perform a temperature optimization study to find the ideal balance between reaction rate and the formation of impurities.

Q3: I'm observing a decrease in yield after increasing the reaction temperature. What could be the cause?

A3: While elevated temperatures can increase reaction rates, excessively high temperatures can lead to a decrease in yield. This phenomenon is often attributed to several factors:

  • Thermal Degradation: The starting materials, intermediates, or the final pyrazole product may be susceptible to thermal degradation at higher temperatures.[4][5][6]

  • Byproduct Formation: Increased temperatures can promote side reactions, leading to the formation of unwanted byproducts and reducing the yield of the desired pyrazole.[7] Common byproducts can include those from di-addition of hydrazine or incomplete cyclization.

  • Solvent Evaporation: If the reaction is not conducted in a closed system (e.g., under reflux), excessive heating can lead to the evaporation of the propanol solvent, changing the concentration of reactants and potentially halting the reaction.

A systematic temperature optimization study is crucial to identify the temperature at which the desired product is formed at a maximal rate with minimal degradation or side reactions.[1]

Q4: How does the choice of propanol isomer (n-propanol vs. isopropanol) affect the reaction?

A4: While both are polar protic solvents, n-propanol (boiling point: 97°C) and isopropanol (boiling point: 82.4°C) have different boiling points. This difference is the primary consideration when choosing between them for a reaction that requires heating. If a reaction requires a temperature above the boiling point of isopropanol, n-propanol would be the more suitable choice to maintain a liquid phase at the desired reaction temperature under standard pressure. The choice of isomer can also subtly influence the solubility of reactants and the solvation of transition states, which could have a minor effect on the reaction rate.

Troubleshooting Guide: Temperature-Related Issues

Symptom Possible Cause Suggested Action
Low to no product formation at room temperature Insufficient activation energy for the reaction.Gradually increase the reaction temperature in 10-20°C increments (e.g., start at 50°C, then 70°C, then 90°C). Monitor reaction progress by TLC or LC-MS at each temperature point.
Reaction is slow, even with heating Suboptimal temperature; reaction still has a high activation barrier.If using isopropanol, consider switching to n-propanol to allow for a higher reaction temperature. Ensure adequate reaction time; some reactions may require several hours even at elevated temperatures.
Appearance of multiple new spots on TLC after increasing temperature Formation of byproducts due to side reactions or degradation at elevated temperatures.Reduce the reaction temperature to the lowest point where a reasonable reaction rate is observed. Consider using a milder catalyst or adjusting the stoichiometry of the reactants.
Darkening or charring of the reaction mixture at high temperatures Decomposition of starting materials, intermediates, or the final product.Immediately reduce the reaction temperature. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Inconsistent results between batches Poor temperature control.Use a temperature-controlled heating mantle or oil bath with a thermocouple to ensure a consistent and accurate reaction temperature.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a general procedure for optimizing the reaction temperature for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine in propanol.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0-1.2 eq)

  • Propanol (n-propanol or isopropanol)

  • Acid catalyst (e.g., glacial acetic acid, a few drops)

  • Round-bottom flasks

  • Reflux condensers

  • Temperature-controlled heating mantles or oil baths

  • Magnetic stir bars and stir plates

  • TLC plates and developing chamber

  • Appropriate work-up and purification reagents

Procedure:

  • Reaction Setup: In separate round-bottom flasks, each equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound in propanol.

  • Reagent Addition: Add the hydrazine derivative to each flask, followed by the acid catalyst.

  • Temperature Screening: Set each reaction to a different temperature (e.g., 60°C, 80°C, 100°C).

  • Reaction Monitoring: Stir the reactions at their respective temperatures. Monitor the progress of each reaction at regular intervals (e.g., every 30-60 minutes) using Thin Layer Chromatography (TLC).

  • Data Collection: For each temperature, record the time required for the consumption of the starting materials and the relative intensity of the product spot versus any byproduct spots on the TLC plate.

  • Work-up and Analysis: Once each reaction reaches completion or a predetermined time point, cool the mixture to room temperature. Perform an appropriate aqueous work-up and extract the product. Analyze the crude product yield and purity (e.g., by NMR or LC-MS).

  • Optimization: Based on the yield and purity data, determine the optimal reaction temperature that provides the best balance of reaction rate and product quality.

Data Presentation: Expected Outcomes of Temperature Optimization

Temperature Range Reaction Rate Expected Yield Potential Byproducts Recommendation
Room Temperature Very Slow / NegligibleLowMinimalSuitable for highly reactive substrates only.
50-70°C ModerateModerate to GoodLow levels of byproducts may start to appear.A good starting point for optimization.
80-100°C FastPotentially HighIncreased risk of regioisomer formation and thermal degradation byproducts.Often the optimal range, but requires careful monitoring.[3]
>110°C Very FastMay DecreaseSignificant formation of degradation products and colored impurities.Generally not recommended unless substrates are exceptionally stable.

Visualization of Experimental Workflow

Below is a diagram illustrating the logical workflow for troubleshooting and optimizing the reaction temperature in pyrazole-propanol synthesis.

G cluster_0 Initial Synthesis cluster_1 Analysis & Troubleshooting cluster_2 Optimization Pathway start Start: Pyrazole Synthesis in Propanol initial_reaction Run reaction at initial temperature (e.g., 80°C) start->initial_reaction analyze_outcome Analyze Yield & Purity (TLC, NMR, LC-MS) initial_reaction->analyze_outcome decision Is yield/purity optimal? analyze_outcome->decision low_yield Issue: Low Yield / Slow Reaction decision->low_yield No high_impurities Issue: High Impurities decision->high_impurities No end_node End: Optimized Protocol decision->end_node Yes increase_temp Action: Increase Temperature low_yield->increase_temp decrease_temp Action: Decrease Temperature high_impurities->decrease_temp increase_temp->initial_reaction Re-run decrease_temp->initial_reaction Re-run

Caption: Troubleshooting workflow for temperature optimization.

References

  • BenchChem. (2025).
  • RSC Publishing. (2022, September 12). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Gaining Kinetic Insights into Knorr Pyrazole Synthesis via Transient Flow Experiments.
  • BenchChem. (2025). optimization of reaction conditions for pyrazoline synthesis. BenchChem.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC.
  • (2025, August 11). Sustainability & Circularity NOW. Who we serve.
  • Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic m
  • Knorr Pyrazole Synthesis - Chem Help Asap.
  • MDPI. (2016, April 1).
  • MDPI. (2020, July 30). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • Knorr pyrrole synthesis - Wikipedia.
  • Knorr Pyrazole Synthesis of Edaravone. Rsc.org.
  • Chemistry and thermal decomposition of trinitropyrazoles.
  • ResearchGate. (2014, April 1). Use of activated enol ethers in the synthesis of pyrazoles: Reactions with hydrazine and a study of pyrazole tautomerism.
  • Solvent Free Synthesis Of Pyrano[2,3-c]pyrazoles Derivatives By Green Protocol Using NMPyTs - Academia.edu.
  • Knorr Pyrazole Synthesis.
  • MDPI. (2023, September 5).
  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022, April 4). IJCRT.org.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflamm
  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Deriv
  • Recent developments in synthetic chemistry and biological activities of pyrazole deriv

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Optimization

Technical Support Center: Stability of 4-Methoxypyrazole Derivatives Under Acidic Conditions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-methoxypyrazole derivatives. This guide provides in...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-methoxypyrazole derivatives. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to address stability challenges encountered under acidic conditions. Understanding the chemical behavior of these molecules is critical for ensuring the integrity, efficacy, and safety of pharmaceutical compounds from early-stage development through to final formulation.

Part 1: The Core Problem - Understanding Acid-Catalyzed Degradation

The stability of a drug substance is a cornerstone of pharmaceutical development. Forced degradation studies, which intentionally stress a molecule, are essential for identifying potential degradation pathways and developing robust analytical methods.[1][2] For 4-methoxypyrazole derivatives, acidic environments—such as those encountered in the stomach or in certain formulation vehicles—can present a significant stability challenge.

FAQ 1: What is the primary degradation pathway for a 4-methoxypyrazole derivative in an acidic medium?

The most probable degradation pathway for a 4-methoxypyrazole derivative under acidic conditions is the cleavage of the methoxy (O-CH₃) ether bond. Ethers are generally unreactive, but their cleavage is catalyzed by strong acids.[3][4] This reaction converts the 4-methoxy group into a 4-hydroxy group, yielding a 4-hydroxypyrazole derivative and methanol as a byproduct.

The mechanism proceeds in two main steps:

  • Protonation of the Ether Oxygen: The reaction begins with the protonation of the ether oxygen atom by a strong acid (e.g., HCl). This is a crucial step, as it transforms the poor leaving group (⁻OCH₃) into a good leaving group (HOCH₃).[5]

  • Nucleophilic Attack: A nucleophile, typically water in an aqueous acidic solution, attacks the methyl carbon of the protonated ether. This attack proceeds via an Sₙ2 mechanism, leading to the cleavage of the carbon-oxygen bond.[3][6] The result is the formation of a 4-hydroxypyrazole and protonated methanol, which quickly deprotonates.

Degradation Pathway cluster_0 Acid-Catalyzed Ether Cleavage Parent 4-Methoxypyrazole Derivative Protonated Protonated Ether Intermediate Parent->Protonated + H₃O⁺ Transition Sₙ2 Transition State Protonated->Transition + H₂O (Nucleophile) Products 4-Hydroxypyrazole + Methanol Transition->Products - H₃O⁺ Workflow cluster_workflow Forced Degradation Workflow prep 1. Sample Preparation (e.g., 1 mg/mL in 50:50 ACN:Water) stress 2. Stress Application Add equal volume of 0.2 M HCl (Final: 0.1 M HCl) prep->stress incubate 3. Incubation Heat at 60°C. Sample at T=0, 2, 4, 8, 24h stress->incubate quench 4. Quenching & Dilution Neutralize with NaOH. Dilute with mobile phase incubate->quench analyze 5. Analysis Inject into RP-HPLC-UV/MS quench->analyze interpret 6. Data Interpretation Calculate % Degradation & Mass Balance analyze->interpret

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Spectral Analysis of 3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol

Authored by: A Senior Application Scientist This guide provides an in-depth analysis of the 1H NMR spectrum of 3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol. It is intended for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the 1H NMR spectrum of 3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of novel chemical entities. This document will delve into the theoretical and practical aspects of the spectral interpretation, offering a comparative analysis with related structural motifs and providing a robust experimental protocol.

Introduction

3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol is a heterocyclic compound featuring a substituted pyrazole ring linked to a propanol side chain. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] Accurate structural confirmation is a critical step in the synthesis and development of such compounds, with 1H NMR spectroscopy being one of the most powerful tools for this purpose. This guide will dissect the anticipated 1H NMR spectrum of this molecule, providing a detailed rationale for the chemical shifts, splitting patterns, and integration of each proton signal.

Predicted 1H NMR Spectrum and Structural Assignment

The 1H NMR spectrum of 3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The predicted chemical shifts are based on the analysis of substituent effects on the pyrazole ring and the aliphatic propanol chain.

Molecular Structure and Proton Numbering

To facilitate the spectral analysis, the protons in 3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol are systematically numbered as follows:

Figure 1. Molecular structure and proton numbering for 3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol.

Predicted 1H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, integration values, and coupling constants (J) for each proton in 3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol. These predictions are based on established values for pyrazole and propanol derivatives.[2][3]

Proton Label Assignment Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz)
H(5)Pyrazole C5-H~7.5d1H~2-3
H(3)Pyrazole C3-H~7.3d1H~2-3
H(a)N-CH2-~4.2t2H~7
H(c)-OCH3~3.8s3H-
H(d)-CH2-OH~3.6t2H~6
H(b)-CH2-~2.0p2H~6-7
H(e)-OHVariable (~1-5)br s1H-
Rationale for Chemical Shift Assignments
  • Pyrazole Protons (H(5) and H(3)): The protons on the pyrazole ring are expected to appear in the aromatic region of the spectrum.[4] H(5) is typically downfield from H(3) in 1-substituted pyrazoles. The methoxy group at the 4-position is an electron-donating group, which is expected to cause a slight upfield shift compared to an unsubstituted pyrazole.[5] These two protons will appear as doublets due to coupling with each other.

  • Methylene Protons Adjacent to Pyrazole (H(a)): The methylene group directly attached to the nitrogen of the pyrazole ring (N-CH2-) is significantly deshielded due to the electronegativity of the nitrogen atom. This results in a downfield chemical shift, predicted to be around 4.2 ppm.[6] This signal will appear as a triplet due to coupling with the adjacent methylene group (H(b)).

  • Methoxy Protons (H(c)): The three protons of the methoxy group are equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet. Their chemical shift is characteristic for methoxy groups attached to aromatic rings.[7]

  • Methylene Protons Adjacent to Hydroxyl Group (H(d)): The methylene group bonded to the hydroxyl group (-CH2-OH) is deshielded by the electronegative oxygen atom.[8] Its signal is expected around 3.6 ppm and will be a triplet due to coupling with the neighboring methylene protons (H(b)).

  • Central Methylene Protons (H(b)): The central methylene group of the propyl chain (-CH2-) is coupled to both adjacent methylene groups (H(a) and H(d)). This will result in a more complex splitting pattern, likely a pentet (or multiplet), with a chemical shift around 2.0 ppm.[3]

  • Hydroxyl Proton (H(e)): The chemical shift of the hydroxyl proton (-OH) is highly variable and depends on factors such as solvent, concentration, and temperature.[8][9] It typically appears as a broad singlet and can be identified by its disappearance upon the addition of a drop of D2O to the NMR sample due to proton-deuterium exchange.[3]

Comparative Analysis

To understand the spectrum of the target molecule, it is useful to compare it with the spectra of its constituent parts: 4-methoxypyrazole and 1-propanol.

  • 4-Methoxypyrazole: In this simpler molecule, the pyrazole protons would show similar chemical shifts to those in the target molecule, but the signals for the propanol chain would be absent.

  • 1-Propanol: The 1H NMR spectrum of 1-propanol shows a triplet for the methyl group, a sextet for the central methylene group, and a triplet for the methylene group adjacent to the hydroxyl group.[3] In 3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol, the propanol chain is modified by its attachment to the pyrazole ring, leading to the downfield shift of the N-CH2- protons.

This comparative approach allows for a more confident assignment of the signals in the more complex target molecule.

Experimental Protocol

The following is a standard protocol for acquiring a high-quality 1H NMR spectrum of 3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol.

Workflow for 1H NMR Spectrum Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_d2o D2O Exchange (Optional) cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) transfer Transfer solution to a standard 5 mm NMR tube dissolve->transfer tms Add a small amount of TMS (tetramethylsilane) as an internal standard (0 ppm) transfer->tms instrument Insert sample into the NMR spectrometer tms->instrument shimming Shim the magnetic field to optimize homogeneity instrument->shimming parameters Set acquisition parameters (e.g., pulse sequence, number of scans) shimming->parameters acquire Acquire the 1D 1H NMR spectrum parameters->acquire add_d2o Add one drop of D2O to the NMR tube acquire->add_d2o To identify OH peak ft Fourier Transform the FID acquire->ft shake Shake vigorously to mix add_d2o->shake acquire_d2o Re-acquire the 1H NMR spectrum shake->acquire_d2o acquire_d2o->ft phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline integrate Integrate the signals baseline->integrate calibrate Calibrate the chemical shift scale to TMS (0 ppm) integrate->calibrate

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Comparative

A Comparative Guide to C13 NMR Chemical Shifts of N-Substituted Pyrazoles

Introduction Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are a cornerstone of medicinal chemistry and materials science. Their structural characterization is paramount, and Nucl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are a cornerstone of medicinal chemistry and materials science. Their structural characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly C13 NMR, serves as an indispensable tool for this purpose. While N-unsubstituted pyrazoles present a unique challenge due to annular tautomerism—a rapid proton exchange between the two nitrogen atoms that can lead to averaged signals or complex spectra—N-substitution locks the molecule into a single tautomeric form.[1][2] This simplification allows for a more direct and precise correlation between the electronic environment of each carbon atom and its corresponding chemical shift.

This in-depth technical guide provides a comparative analysis of C13 NMR chemical shifts in N-substituted pyrazoles. We will explore how different substituents at the N1-position, as well as on the pyrazole ring itself, modulate the electronic landscape of the heterocycle and, consequently, influence the C13 NMR spectrum. This guide is intended for researchers, chemists, and drug development professionals who rely on NMR for the unambiguous structural elucidation and characterization of these important compounds.

Fundamentals of C13 NMR in N-Substituted Pyrazoles

The pyrazole ring consists of three carbon atoms, which are systematically numbered as C3, C4, and C5, starting from the substituted nitrogen (N1). The chemical shift of each carbon is highly sensitive to its local electronic environment.

dot graph G { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=solid];

N1 [label="N1", pos="0,0.5!"]; N2 [label="N2", pos="-0.8,-0.2!"]; C3 [label="C3", pos="-0.8,-1.2!"]; C4 [label="C4", pos="0,-1.7!"]; C5 [label="C5", pos="0.8,-0.2!"]; R [label="R", pos="0,1.5!"];

N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- R; } Caption: Standard numbering convention for an N1-substituted pyrazole.

In a typical proton-decoupled C13 NMR spectrum, the chemical shifts for the pyrazole carbons appear in distinct regions.[3]

  • C3 and C5: These carbons are adjacent to nitrogen atoms and are generally the most deshielded, typically resonating in the range of 130-155 ppm . Their exact shifts are highly dependent on the N1-substituent.

  • C4: This carbon is flanked by two other carbons and is typically the most shielded of the ring carbons, appearing further upfield, usually in the range of 100-115 ppm .[4]

The Influence of the N1-Substituent on Pyrazole Ring Carbons

The nature of the substituent at the N1 position is the most dominant factor influencing the C13 chemical shifts of the pyrazole ring. The electronic and steric properties of this group directly modulate the electron density at C5 and, to a lesser extent, C3.

N-Alkyl Substituents

Substitution with simple alkyl groups, such as methyl or ethyl, serves as a baseline. The primary effect is to fix the tautomeric form. Compared to the parent N-H pyrazole (which exists in a tautomeric equilibrium), fixing the structure with an N-methyl group helps in the definitive assignment of C3 and C5. Generally, alkyl groups are weakly electron-donating and have a minor shielding effect compared to more complex substituents.

N-Aryl Substituents

N-aryl pyrazoles are a widely studied class of compounds. The electronic properties of the aryl ring and its spatial orientation relative to the pyrazole ring are critical.

  • Electronic Effects: Substituents on the N-phenyl ring exert a predictable influence through inductive and resonance effects.

    • Electron-Withdrawing Groups (EWGs) like -NO₂ or -CF₃ on the phenyl ring pull electron density away from the pyrazole system. This deshields the pyrazole carbons, causing their signals to shift downfield. For example, the C3 and C5 signals in 1-(4-nitrophenyl)pyrazoles are found at a higher ppm value compared to those in 1-phenylpyrazole.[5]

    • Electron-Donating Groups (EDGs) such as -OCH₃ or -CH₃ push electron density into the pyrazole ring, leading to increased shielding and an upfield shift of the C3 and C5 signals.

  • Steric and Conformational Effects: The torsional angle between the pyrazole and the N-aryl ring significantly impacts the degree of π-conjugation between the two systems.[6]

    • When the rings are coplanar , maximum conjugation occurs, allowing for efficient delocalization of electron density.

    • The introduction of ortho-substituents on the aryl ring (e.g., an o-tolyl group) creates steric hindrance, forcing the rings out of planarity.[4] This disruption of conjugation alters the electronic environment and can lead to complex changes in chemical shifts. Typically, reduced conjugation leads to a shielding (upfield shift) of C5.[6]

Comparative Data for N-Substituted Pyrazoles

The following tables summarize representative C13 NMR chemical shift data for various N-substituted pyrazoles, illustrating the trends discussed above. All data is reported in ppm (δ) relative to TMS.

Table 1: Effect of N1-Substituent on 3,5-Diphenylpyrazole

N1-Substituent (R) in 1-R-3,5-diphenylpyrazoleSolventδ (C3)δ (C4)δ (C5)Reference
PhenylCDCl₃152.4108.2143.3[4]
p-TolylCDCl₃151.9104.9144.4[4]
4-FluorophenylCDCl₃152.6105.2144.7[4]
4-(Trifluoromethyl)phenylCDCl₃152.6106.2144.7[4]

Analysis: As seen in Table 1, substituting the N1-phenyl ring with electron-donating (p-tolyl) or electron-withdrawing (4-fluorophenyl, 4-(trifluoromethyl)phenyl) groups causes subtle but measurable shifts in the pyrazole carbons. The C4 carbon shows a notable upfield shift with the electron-donating p-tolyl group.

Table 2: Comparison of N-Aryl and N-Alkyl Pyrazoles

CompoundSolventδ (C3)δ (C4)δ (C5)Reference
1-Methyl-3,5-dimethylpyrazoleCDCl₃147.1104.9137.9Literature Value
1-(4-Nitrophenyl)-3,5-dimethylpyrazoleCDCl₃149.3108.5141.2[5]
1-(2-Nitrophenyl)-3,5-dimethylpyrazoleCDCl₃148.0111.0141.2[5]

Analysis: The presence of a strongly electron-withdrawing nitrophenyl group (Table 2) significantly deshields all pyrazole carbons compared to a simple N-methyl substituent, shifting them downfield. The steric effect of the ortho-nitro group further deshields C4.

Recommended Experimental Protocol for C13 NMR Acquisition

Achieving high-quality, reproducible C13 NMR spectra is crucial for accurate analysis. The following protocol is a self-validating system designed for reliability.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (Spectrometer) cluster_analysis Data Analysis A Weigh 10-20 mg of purified pyrazole sample B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) A->B C Add TMS as internal standard (δ 0.00) B->C D Transfer to 5 mm NMR tube C->D E 1D C13 NMR Acquisition (zgpg30 or similar) D->E F 2D HSQC / HMBC (for assignment validation) E->F G Fourier Transform & Phase Correction F->G H Chemical Shift Referencing to TMS G->H I Peak Picking & Integration H->I J Structural Assignment I->J

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified N-substituted pyrazole derivative.[7] The compound must be free of residual solvents or impurities for a clean spectrum.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a clean vial.[2] Chloroform-d (CDCl₃) is a common first choice for many organic compounds, while DMSO-d₆ is used for less soluble samples.

    • Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7]

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • These parameters are based on a 400 or 500 MHz spectrometer and may need adjustment for other field strengths.[8]

    • Experiment: Standard proton-decoupled C13 NMR experiment (e.g., Bruker pulse program zgpg30).[9]

    • Spectral Width (SW): Set to a range that covers all expected carbon signals, typically 0-220 ppm.[7]

    • Acquisition Time (AQ): At least 1.0-1.5 seconds to ensure good resolution.[9]

    • Relaxation Delay (D1): A delay of 2.0 seconds is standard for qualitative spectra.[9] For accurate integration (quantitative analysis), a longer delay (5x the longest T1 relaxation time) is necessary.[10]

    • Number of Scans (NS): Due to the low natural abundance of C13, a larger number of scans is required, typically ranging from 512 to 2048, depending on sample concentration.[9]

  • Data Processing:

    • Apply an exponential multiplication window function (line broadening of ~1 Hz) to improve the signal-to-noise ratio.

    • Perform Fourier transformation, followed by careful phase correction and baseline correction.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If using CDCl₃, the solvent peak can be used as a secondary reference at 77.16 ppm.[8]

  • Assignment Validation (Trustworthiness):

    • For unambiguous assignment, especially in complex molecules, it is essential to run 2D NMR experiments.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon with its directly attached proton(s), definitively identifying CH, CH₂, and CH₃ groups.[10]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two or three bonds. This is crucial for assigning quaternary (non-protonated) carbons by correlating them to nearby protons.[10][11]

Conclusion

The C13 NMR chemical shifts of N-substituted pyrazoles are highly informative and follow predictable patterns based on the electronic and steric nature of the substituents. By locking the tautomeric form, N-substitution provides a clear spectroscopic window into the structure of these heterocycles. Understanding the influence of N-alkyl vs. N-aryl groups, and the effects of electron-donating or -withdrawing substituents, allows researchers to confidently assign structures and verify synthetic outcomes. When combined with a robust experimental protocol and validated with 2D NMR techniques, C13 NMR spectroscopy stands as a powerful and reliable tool in the arsenal of the modern chemist.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Request PDF. [Link]

  • Perras, F. A., et al. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv. [Link]

  • Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 56(8), 767-782. [Link]

  • Majumder, S., et al. (2021). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry, 23(1), 438-445. [Link]

  • Gholivand, K., & Hosseini, S. (2001). 'H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of Sciences, Islamic Republic of Iran, 12(2), 149-152. [Link]

  • European Infrastructure for Translational Medicine. (n.d.). NMR data acquisition. EATRIS. [Link]

  • Bentiss, F., et al. (2006). Synthesis of new 1-aryl-3,5-dialkylpyrazoles by N-arylation of 3,5-disubstituted-pyrazoles with 4-fluoro and 2-fluoronitrobenzene under microwave irradiation and classical heating. ARKIVOC, 2006(12), 138-144. [Link]

  • Schuster, I. I., Dyllick-Brenzinger, C., & Roberts, J. D. (1979). Nitrogen-15 nuclear magnetic resonance spectroscopy. Effects of hydrogen bonding and protonation on nitrogen chemical shifts of pyrazoles. The Journal of Organic Chemistry, 44(10), 1765-1769. [Link]

  • Alkorta, I., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(7), 493-499. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Kuhn, M., et al. (2022). N-Heterocyclic Olefins of Pyrazole and Indazole. Molecules, 27(19), 6598. [Link]

  • Royal Society of Chemistry. (2014). Experimental section General. RSC Publishing. [Link]

  • Krygowski, T. M., & Anulewicz, R. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 107-118. [Link]

  • Begtrup, M. (1974). 13C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica B, 28, 61-70. [Link]

  • R Discovery. (1993). 13C NMR of pyrazoles. R Discovery. [Link]

  • de la Torre, M. C., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules, 17(1), 848-856. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications: 13C NMR (carbon nuclear magnetic resonance). CEITEC. [Link]

  • Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research. [Link]

  • ResearchGate. (n.d.). 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16. ResearchGate. [Link]

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Validation

IR spectroscopy bands for pyrazole and alcohol functional groups

An In-Depth Technical Guide to the Infrared Spectroscopic Analysis of Pyrazole and Alcohol Functional Groups Authored by a Senior Application Scientist Infrared (IR) spectroscopy stands as a cornerstone analytical techni...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopic Analysis of Pyrazole and Alcohol Functional Groups

Authored by a Senior Application Scientist

Infrared (IR) spectroscopy stands as a cornerstone analytical technique in chemical research and drug development, offering a rapid and non-destructive method for identifying functional groups within a molecule.[1][2] The principle lies in the absorption of infrared radiation, which excites molecular vibrations—such as stretching and bending—at specific frequencies corresponding to the types of chemical bonds present.[1] This guide provides a comparative analysis of the characteristic IR absorption bands for two functional groups of significant interest in medicinal chemistry: the hydroxyl group (-OH) of alcohols and the pyrazole heterocyclic ring. Understanding their distinct spectral signatures is crucial for structure elucidation, reaction monitoring, and quality control.

Part 1: The Distinguishing Signature of Alcohols (R-OH)

The hydroxyl group is one of the most readily identifiable functionalities in an IR spectrum, primarily due to the distinct nature of its O-H bond vibrations. Its spectral characteristics are profoundly influenced by hydrogen bonding.[3][4]

O-H Stretching Vibrations: A Tale of Two States

The most prominent feature in an alcohol's IR spectrum is the O-H stretching band. Its appearance provides direct insight into the molecular environment.

  • Intermolecular Hydrogen-Bonded O-H: In a condensed phase (neat liquid, solid, or concentrated solution), alcohol molecules associate through intermolecular hydrogen bonds. This interaction weakens the O-H bond, lowering its vibrational frequency.[3] Because the strength and geometry of these hydrogen bonds vary throughout the sample, a collection of slightly different vibrational frequencies is observed. The result is a characteristically strong and very broad absorption band appearing in the 3200-3600 cm⁻¹ region .[5][6][7] This broadness is the hallmark of a hydrogen-bonded hydroxyl group.

  • "Free" (Non-Hydrogen-Bonded) O-H: In the vapor phase or in a very dilute solution with a non-polar solvent (like CCl₄), intermolecular hydrogen bonding is minimized or eliminated.[3] Under these conditions, the "free" hydroxyl group vibrates at a higher frequency, producing a sharp, and typically weaker, absorption band in the 3584-3700 cm⁻¹ range .[3]

The effect of concentration on the O-H stretching band is a powerful diagnostic tool. As a concentrated sample is diluted, the broad intermolecular band (3200-3550 cm⁻¹) will decrease in intensity, while the sharp, free O-H band (~3620 cm⁻¹) will increase, confirming the presence of intermolecular hydrogen bonding.[3][8] Intramolecular hydrogen bonding, by contrast, is largely unaffected by dilution.[3][9]

C-O Stretching Vibrations

Another key diagnostic band for alcohols is the C-O stretching vibration, which appears as a strong, sharp peak in the fingerprint region, specifically between 1000-1260 cm⁻¹ .[6] The precise position of this band can provide clues about the structure of the alcohol:

  • Primary Alcohols: ~1050 cm⁻¹

  • Secondary Alcohols: ~1100 cm⁻¹

  • Tertiary Alcohols: ~1150 cm⁻¹

  • Phenols: ~1220 cm⁻¹

This variation is due to the coupling of the C-O stretching vibration with adjacent C-C stretching vibrations.[3]

Part 2: Unveiling the Pyrazole Heterocycle

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[10] Its IR spectrum is more complex than that of a simple alcohol, characterized by vibrations of the N-H bond and the ring structure itself.

N-H Stretching Vibrations

For pyrazoles that are not substituted on the nitrogen (i.e., they possess an N-H bond), the N-H stretching vibration is a key feature. Similar to alcohols, pyrazoles form strong intermolecular hydrogen bonds in the solid or liquid state. This leads to a very broad absorption band, often spanning from 2500 cm⁻¹ to 3200 cm⁻¹ .[11] The significant breadth of this band is frequently attributed not only to hydrogen bonding but also to Fermi resonance, a phenomenon where the N-H stretching vibration couples with overtones of lower-frequency ring vibrations.[11]

Ring Stretching and Deformation Vibrations

The pyrazole ring gives rise to a series of characteristic absorption bands in the 1350-1600 cm⁻¹ region. These bands result from the coupled stretching vibrations of the C=C, C=N, and C-N bonds within the aromatic ring.[11][12] While assigning each specific peak can be complex, the presence of multiple, often sharp, bands in this region is a strong indicator of the pyrazole nucleus.[13][14] Specific assignments reported in the literature include:

  • Ring Stretching (C=N, C=C): Bands are often observed near 1600 cm⁻¹, 1530 cm⁻¹, and 1450 cm⁻¹.[5][11]

  • C-N Stretching: A strong band indicating C-N stretching vibrations within the pyrazole ring has been reported around 1290 cm⁻¹.[15]

Part 3: Direct Comparison and Data Summary

The key to distinguishing between an alcohol and a pyrazole lies in a holistic evaluation of the spectrum, paying close attention to both the high-frequency region and the fingerprint region.

Comparative Data Table
Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Band AppearanceKey Diagnostic Notes
Alcohol (R-OH) O-H Stretch (H-Bonded)3200 - 3600Strong, Very BroadThe most prominent and recognizable feature.[5][7][16]
O-H Stretch (Free)3584 - 3700Sharp, WeakerObserved in dilute, non-polar solutions or gas phase.[3]
C-O Stretch1000 - 1260Strong, SharpPosition can indicate primary, secondary, or tertiary alcohol.[6]
O-H Bend1330 - 1420Weak to Medium, BroadOften less diagnostically useful than O-H and C-O stretches.[3]
Pyrazole N-H Stretch (H-Bonded)2500 - 3200Strong, Very BroadOften broader and shifted to lower frequency than alcohol O-H.[11]
Ring Stretch (C=N, C=C)1350 - 1600Multiple, Medium to StrongA series of bands confirms the heterocyclic ring structure.[11][12]
Aromatic C-H Stretch3000 - 3150Medium to WeakAppears just to the left of aliphatic C-H stretches.[6]
Logical Workflow for Spectral Interpretation

The following diagram outlines a systematic approach to identifying these functional groups from an unknown IR spectrum.

IR_Analysis_Workflow start Start with Unknown IR Spectrum region_check Examine 3700-2500 cm⁻¹ Region start->region_check broad_band_q Broad band present? region_check->broad_band_q fingerprint_check_alcohol Check for strong, sharp band at 1260-1000 cm⁻¹ (C-O Stretch) broad_band_q->fingerprint_check_alcohol Yes no_band No -OH or -NH functionality likely broad_band_q->no_band No fingerprint_check_pyrazole Check for multiple bands at 1600-1350 cm⁻¹ (Ring Modes) fingerprint_check_alcohol->fingerprint_check_pyrazole No alcohol_id Functional Group is likely ALCOHOL fingerprint_check_alcohol->alcohol_id Yes pyrazole_id Functional Group is likely PYRAZOLE fingerprint_check_pyrazole->pyrazole_id Yes re_evaluate Ambiguous. Consider both possibilities. Check for aromatic C-H (>3000 cm⁻¹) to support pyrazole. fingerprint_check_pyrazole->re_evaluate No

Caption: Logical workflow for identifying alcohol and pyrazole groups via IR spectroscopy.

Part 4: Experimental Protocol for Acquiring a High-Quality IR Spectrum

The following protocol describes the preparation of a solid sample using a potassium bromide (KBr) pellet, a common and effective method for obtaining high-quality spectra.[17]

Methodology: KBr Pellet Preparation and Analysis

Causality: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a plastic-like quality under pressure, allowing it to form a transparent sheet embedding the sample. It is crucial that the KBr and all equipment are perfectly dry, as water has a strong, broad O-H absorption that can obscure the spectrum.

Step-by-Step Protocol:

  • Gather Materials: Obtain high-purity, dry KBr powder, a mortar and pestle, a hydraulic press with a pellet-forming die, and the solid sample to be analyzed.

  • Sample Preparation:

    • Place approximately 100-200 mg of dry KBr powder into the mortar.

    • Add 1-2 mg of the solid sample. The optimal sample-to-KBr ratio is about 1:100. Too much sample will result in overly intense, saturated peaks where no light passes through.

    • Causality: This low concentration ensures that the absorption follows the Beer-Lambert law and that peaks remain on scale.

  • Grinding: Gently grind the mixture with the pestle for several minutes until it becomes a fine, homogeneous powder.

    • Causality: Thorough grinding minimizes scattering of the IR beam by large crystals, which would lead to a sloping baseline and poor-quality spectrum.

  • Pellet Pressing:

    • Carefully transfer a portion of the powder into the pellet die.

    • Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes.

    • Causality: The high pressure causes the KBr to flow and form a solid, transparent or translucent pellet that encases the sample particles.

  • Instrument Background: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan.

    • Causality: This measures the spectrum of the ambient environment (CO₂, water vapor) and the instrument itself. The software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only absorptions from the sample.

  • Sample Analysis:

    • Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

    • Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical range is 4000 to 400 cm⁻¹.[17]

  • Data Interpretation: Analyze the resulting spectrum, identifying the key absorption bands and comparing them to the reference data provided in this guide.

References

  • Spectroscopy of Alcohols: Identification. (2020). Oregon State University. [Link]

  • INFRARED SPECTROSCOPY (PART-4, PPT-10). St. Paul's Cathedral Mission College. [Link]

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  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

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  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. (2025). The Journal of Physical Chemistry A. [Link]

  • Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]

  • Hydrogen bonding lights up overtones in pyrazoles. (2007). AIP Publishing. [Link]

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. [Link]

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  • How can IR be used to distinguish intramolecular and intermolecular hydrogen bonding?. Quora. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. [Link]

  • Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. (2011). PubMed. [Link]

  • PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica. [Link]

  • Infrared (IR) Spectroscopy. Study Mind. [Link]

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